Product packaging for Einecs 306-759-7(Cat. No.:CAS No. 97403-97-9)

Einecs 306-759-7

Cat. No.: B15178714
CAS No.: 97403-97-9
M. Wt: 497.7 g/mol
InChI Key: SXVNWPOKJREGMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Einecs 306-759-7 is a useful research compound. Its molecular formula is C24H51NO7S and its molecular weight is 497.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H51NO7S B15178714 Einecs 306-759-7 CAS No. 97403-97-9

Properties

CAS No.

97403-97-9

Molecular Formula

C24H51NO7S

Molecular Weight

497.7 g/mol

IUPAC Name

2-aminoethanol;2-methylpropyl 9-sulfooxyoctadecanoate

InChI

InChI=1S/C22H44O6S.C2H7NO/c1-4-5-6-7-8-10-13-16-21(28-29(24,25)26)17-14-11-9-12-15-18-22(23)27-19-20(2)3;3-1-2-4/h20-21H,4-19H2,1-3H3,(H,24,25,26);4H,1-3H2

InChI Key

SXVNWPOKJREGMW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(CCCCCCCC(=O)OCC(C)C)OS(=O)(=O)O.C(CO)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Spectroscopic Analysis of 1-isobutyl 9-(sulphooxy)octadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines the standard methodologies for the spectroscopic characterization of the novel sulfated fatty acid ester, 1-isobutyl 9-(sulphooxy)octadecanoate. While specific experimental data for this compound is not currently available in public literature, this guide provides a comprehensive framework for its synthesis, purification, and analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The protocols and data presentation formats detailed herein serve as a robust template for researchers working with similar long-chain fatty acid derivatives.

Introduction

1-isobutyl 9-(sulphooxy)octadecanoate is a sulfated fatty acid ester. Compounds within this class are of interest for their potential surfactant properties and biological activities. Thorough structural elucidation is the first critical step in understanding the physicochemical and biological characteristics of such a novel compound. This guide details the analytical workflow for confirming the identity and purity of 1-isobutyl 9-(sulphooxy)octadecanoate through established spectroscopic techniques.

Proposed Synthetic and Analytical Workflow

The characterization of 1-isobutyl 9-(sulphooxy)octadecanoate would typically follow a logical progression from synthesis to spectroscopic analysis. The following diagram illustrates this proposed workflow.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis A Esterification of 9-hydroxyoctadecanoic acid with isobutanol B Sulfation of the 9-hydroxy group A->B C Purification by Column Chromatography B->C D IR Spectroscopy C->D E Mass Spectrometry (MS) C->E F NMR Spectroscopy (1H, 13C, COSY, HSQC) C->F G Data Interpretation & Structural Confirmation D->G E->G F->G

Caption: Proposed workflow for the synthesis and spectroscopic characterization of 1-isobutyl 9-(sulphooxy)octadecanoate.

Experimental Protocols

The following are generalized protocols for acquiring the necessary spectroscopic data. Instrument parameters should be optimized for the specific sample.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of purified 1-isobutyl 9-(sulphooxy)octadecanoate in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire spectra with a spectral width of 0-12 ppm. Key signals to identify would be the isobutyl group protons, the methine proton at the C9 position, and the methylene protons adjacent to the ester and sulfate groups.

  • ¹³C NMR: Acquire spectra with a spectral width of 0-200 ppm. Expected signals would include the carbonyl carbon of the ester, the carbon bearing the sulfate group, and the distinct carbons of the isobutyl group.

  • 2D NMR (COSY, HSQC): These experiments would be conducted to establish proton-proton and proton-carbon correlations, respectively, which are crucial for unambiguous assignment of all signals.

3.2. Infrared (IR) Spectroscopy

  • Sample Preparation: Apply a thin film of the neat compound onto a salt plate (e.g., NaCl or KBr) or acquire data using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan in the range of 4000-400 cm⁻¹. Key vibrational bands to identify would be the S=O stretch of the sulfate group, the C=O stretch of the ester, and C-H stretches of the alkyl chains.

3.3. Mass Spectrometry (MS)

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer, likely coupled with a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution data.

  • Data Acquisition: Acquire spectra in both positive and negative ion modes. The negative ion mode is expected to be particularly informative for observing the deprotonated molecule and fragmentation patterns involving the sulfate group.

Hypothetical Spectroscopic Data

The following tables present the expected data for 1-isobutyl 9-(sulphooxy)octadecanoate based on its structure.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.5m1H-CH(OSO₃H)-
~3.8d2H-COOCH₂-
~2.3t2H-CH₂COO-
~1.9m1H-CH(CH₃)₂
~1.6m4H-CH₂CH₂COO- and -CH₂CH(OSO₃H)-
~1.3br s22H-(CH₂)₁₁-
~0.9d6H-CH(CH₃)₂
~0.88t3H-CH₂CH₃

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~173C=O (ester)
~80-C(OSO₃H)-
~71-COOCH₂-
~35-22Alkyl Chain Carbons
~28-CH(CH₃)₂
~19-CH(CH₃)₂
~14-CH₂CH₃

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
2925, 2855StrongC-H (aliphatic) stretch
1740StrongC=O (ester) stretch
1250StrongS=O (sulfate) asymmetric stretch
1060StrongS=O (sulfate) symmetric stretch
1170MediumC-O (ester) stretch

Table 4: Expected High-Resolution Mass Spectrometry (HRMS) Data

Ion ModeCalculated m/zObserved m/zAssignment
ESI-[M-H]⁻(Hypothetical)Deprotonated molecule
ESI+[M+Na]⁺(Hypothetical)Sodium adduct

Conclusion

The comprehensive application of NMR, IR, and MS, as outlined in this guide, provides an effective strategy for the unequivocal structural determination of 1-isobutyl 9-(sulphooxy)octadecanoate. The provided protocols and data templates serve as a foundational reference for researchers engaged in the synthesis and characterization of novel sulfated fatty acid esters.

"Einecs 306-759-7" solubility in organic and aqueous solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for the chemical substance identified by EINECS number 306-759-7. The substance is chemically defined as Fatty acids, C16-18 and C18-unsaturated, methyl esters, epoxidized. This document summarizes its solubility in aqueous and organic solvents, presents detailed experimental protocols for solubility determination, and includes visualizations of the experimental workflows.

Core Substance Identification

  • EINECS Number: 306-759-7

  • Chemical Name: Fatty acids, C16-18 and C18-unsatd., Me esters, epoxidized

Data Presentation: Solubility Data

Aqueous Solubility

The solubility of EINECS 306-759-7 in water is reported to be very low. A single quantitative value has been found in the literature, which is corroborated by several qualitative descriptions.

SolventTemperatureSolubilityData Type
Water20 °Capprox. 5 mg/L[1]Quantitative
WaterNot SpecifiedInsoluble[2][3]Qualitative
WaterNot SpecifiedNot miscible or difficult to mix[4][5]Qualitative
Organic Solvent Solubility
SolventTemperatureSolubilityData Type
HexaneNot SpecifiedData not available-
AcetoneNot SpecifiedData not available-
EthanolNot SpecifiedData not available-
MethanolNot SpecifiedData not available-
TolueneNot SpecifiedData not available-
ChloroformNot SpecifiedData not available-
Ethyl acetateNot SpecifiedData not available-

Experimental Protocols

Aqueous Solubility Determination (Based on OECD Guideline 105)

The internationally recognized method for determining the water solubility of chemicals is the OECD Guideline 105, "Water Solubility". The flask method, suitable for substances with solubility in the range of the reported value for this compound, is detailed below.

Principle:

This method involves dissolving the test substance in water at a temperature slightly above the test temperature, followed by cooling to the test temperature and allowing it to equilibrate. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved solid/liquid phase.

Apparatus:

  • Constant temperature bath with temperature control to ± 0.5°C.

  • Glass flasks with stoppers.

  • Centrifuge capable of operating at a controlled temperature.

  • Analytical instrumentation for concentration measurement (e.g., GC-MS, HPLC).

  • Filtration apparatus with appropriate membrane filters (if necessary).

Procedure:

  • Preparation of Saturated Solution:

    • An excess amount of the test substance (this compound) is added to a flask containing a known volume of distilled water.

    • The flask is agitated in the constant temperature bath, initially at a temperature a few degrees above the test temperature (e.g., 30°C) for a sufficient period to achieve saturation.

    • The temperature is then lowered to the test temperature (e.g., 20°C) and the mixture is equilibrated for at least 24 hours with gentle stirring.

  • Phase Separation:

    • The undissolved substance is separated from the aqueous solution. Centrifugation at the test temperature is the preferred method to avoid issues with filtration.

    • If filtration is used, the filter material should not adsorb the test substance, and the filtration should be performed at the test temperature.

  • Analysis:

    • An aliquot of the clear aqueous phase is carefully removed for analysis.

    • The concentration of the dissolved substance is determined using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS), which is suitable for detecting epoxidized fatty acid methyl esters.

    • Multiple determinations are made to ensure the reliability of the results.

Organic Solvent Solubility Determination (General Protocol for Lipophilic Substances)

As no specific protocol for this compound was found, a general experimental protocol for determining the solubility of a lipophilic substance in an organic solvent is provided.

Principle:

A known amount of the solute is added to a known volume of the organic solvent. The mixture is equilibrated at a constant temperature, and the concentration of the dissolved solute in the supernatant is determined analytically.

Apparatus:

  • Vials with screw caps.

  • Constant temperature shaker or incubator.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Centrifuge.

  • Analytical instrumentation (e.g., GC-MS, HPLC).

Procedure:

  • Sample Preparation:

    • A series of vials are prepared, each containing a known volume of the desired organic solvent (e.g., hexane, acetone).

    • Increasing, known amounts of this compound are added to each vial to create a range of concentrations, ensuring that some vials contain an excess of the solute.

  • Equilibration:

    • The vials are sealed and placed in a constant temperature shaker or incubator set to the desired test temperature.

    • The mixtures are agitated for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation:

    • After equilibration, the vials are allowed to stand at the test temperature to allow the undissolved solute to settle.

    • To ensure complete separation of the solid phase, the samples are centrifuged at the test temperature.

  • Analysis:

    • A clear aliquot of the supernatant is carefully withdrawn from each vial.

    • The concentration of the dissolved substance in each aliquot is determined using a suitable and validated analytical method.

    • The solubility is determined as the plateau concentration from the vials where an excess of the solute was present.

Mandatory Visualization

As no specific signaling pathways involving this compound have been identified in the literature, the following diagrams illustrate the logical workflows for the experimental determination of its solubility.

Aqueous_Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sep Phase Separation cluster_analysis Analysis start Add excess this compound to distilled water agitate Agitate at T > Test Temperature start->agitate equilibrate Equilibrate at Test Temperature (≥ 24h with gentle stirring) agitate->equilibrate centrifuge Centrifuge at Test Temperature equilibrate->centrifuge aliquot Extract clear aqueous aliquot centrifuge->aliquot analyze Determine concentration (e.g., GC-MS, HPLC) aliquot->analyze result Report Solubility (mg/L) analyze->result

Caption: Workflow for Aqueous Solubility Determination.

Organic_Solubility_Workflow cluster_prep_org Sample Preparation & Equilibration cluster_sep_org Phase Separation cluster_analysis_org Analysis start_org Add excess this compound to known volume of organic solvent equilibrate_org Agitate at constant temperature (24-48h) start_org->equilibrate_org settle_org Allow undissolved solute to settle equilibrate_org->settle_org centrifuge_org Centrifuge at Test Temperature settle_org->centrifuge_org aliquot_org Extract clear supernatant aliquot centrifuge_org->aliquot_org analyze_org Determine concentration (e.g., GC-MS, HPLC) aliquot_org->analyze_org result_org Report Solubility (g/L) analyze_org->result_org

Caption: Workflow for Organic Solvent Solubility Determination.

References

An In-depth Technical Guide to the Thermal Stability of 1-isobutyl 9-(sulphooxy)octadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-isobutyl 9-(sulphooxy)octadecanoate is a sulfated fatty acid ester. Its structure, combining a long aliphatic chain with a sulfate group and an isobutyl ester, suggests potential applications in drug delivery, formulation, and as a bioactive molecule. Understanding the thermal stability of this compound is critical for determining its viability in pharmaceutical applications, including storage, formulation, and in vivo performance. Thermal degradation can lead to loss of efficacy, the formation of toxic byproducts, and altered pharmacokinetic profiles. This guide outlines the anticipated thermal behavior of 1-isobutyl 9-(sulphooxy)octadecanoate and provides the necessary experimental frameworks for its detailed analysis.

Predicted Thermal Behavior

The thermal stability of 1-isobutyl 9-(sulphooxy)octadecanoate is expected to be influenced by both the isobutyl ester and the sulphooxy group.

  • Influence of the Ester Group: Fatty acid esters are commonly analyzed for their thermal properties using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[1][2][3][4][5] The isobutyl ester linkage is susceptible to thermal cleavage.

  • Influence of the Sulphooxy Group: The presence of sulfate groups in a molecule can significantly lower its thermal stability.[6] The sulfate group can act as a catalytic site for dehydration and subsequent degradation reactions, often leading to a multi-stage decomposition process.[6][7] For instance, sulfated cellulose has been shown to have lower degradation temperatures compared to its non-sulfated counterpart.[6]

Based on these observations, 1-isobutyl 9-(sulphooxy)octadecanoate is likely to exhibit a complex thermal degradation profile, with decomposition initiating at a lower temperature than a non-sulfated analogue. A basic chemical database lists a boiling point of 615.5°C at 760 mmHg and a flash point of 326.1°C for the 2-aminoethanol salt of the compound, suggesting that the molecule itself is relatively stable at lower temperatures, but detailed thermal decomposition studies are necessary.[8]

Data on Analogous Compounds

To provide a comparative context, the following table summarizes thermal stability data for related fatty acid esters and sulfated compounds.

Compound TypeAnalytical MethodKey FindingsReference
Saturated Fatty Acid Ethyl EstersDSCActivation energies for isothermal oxidation were in the range of 112–123 kJ mol−1.[1]
Sulfated Bacterial CelluloseTGAThe presence of sulfate groups significantly decreased degradation temperatures and increased the char fraction.[6]
Poly(vinylsulfonic acid) sodium saltTGAShowed a three-stage degradation process starting around 200°C.[7]
Fatty Acid Methyl Esters (FAMEs)TGAThe first stage of thermal decomposition is reported to be in the range of 125–230 °C.[4]

Experimental Protocols

To empirically determine the thermal stability of 1-isobutyl 9-(sulphooxy)octadecanoate, the following standard experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for determining decomposition temperatures and kinetics.

  • Objective: To determine the onset of decomposition, the temperature of maximum mass loss, and the residual mass.

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in a tared TGA pan (e.g., platinum or alumina).

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min).

    • Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., nitrogen) and an oxidative atmosphere (e.g., air or oxygen) to understand the degradation mechanism. A flow rate of 50-100 mL/min is typical.

  • Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to identify the temperatures of decomposition events.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting, crystallization, and glass transitions, as well as to study oxidative stability.

  • Objective: To identify melting point, heat of fusion, and oxidative induction temperature.

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

  • Experimental Conditions:

    • Temperature Program:

      • For Melting Point: Heat the sample at a controlled rate (e.g., 5-10°C/min) through its expected melting range.

      • For Oxidative Stability: Heat the sample to a specific isothermal temperature under an inert atmosphere, then switch to an oxidizing atmosphere. The time until the onset of the exothermic oxidation peak is the oxidative induction time.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the peak temperatures and enthalpies of thermal events.

Visualizations

Proposed Thermal Degradation Pathway

The following diagram illustrates a plausible thermal degradation pathway for 1-isobutyl 9-(sulphooxy)octadecanoate, initiated by the thermally labile sulfate group.

A 1-isobutyl 9-(sulphooxy)octadecanoate B Initial Heat Application A->B C Loss of SO3 (Desulfation) B->C D Formation of an Alkene (9-octadecenoic acid isobutyl ester) C->D E Hydrolysis of Ester D->E G Further Fragmentation and Volatilization of smaller molecules D->G F Formation of Isobutanol and 9-octadecenoic acid E->F F->G

Caption: Proposed thermal degradation pathway for 1-isobutyl 9-(sulphooxy)octadecanoate.

Experimental Workflow for Thermal Stability Assessment

This diagram outlines a typical workflow for assessing the thermal stability of a novel compound.

cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis & Interpretation A Compound Synthesis & Purification B Characterization (NMR, MS) A->B C TGA Analysis (Inert & Oxidative Atmospheres) B->C D DSC Analysis (Melting & Oxidation) B->D E Determine Decomposition Temperatures & Kinetics C->E F Identify Thermal Transitions D->F G Propose Degradation Mechanism E->G F->G

Caption: Experimental workflow for assessing the thermal stability of a new chemical entity.

Conclusion

While direct experimental data for the thermal stability of 1-isobutyl 9-(sulphooxy)octadecanoate is currently unavailable, a comprehensive understanding of its likely behavior can be extrapolated from the analysis of structurally related compounds. It is anticipated that the sulphooxy group will be the primary determinant of its thermal lability, likely leading to a multi-step degradation process at temperatures lower than its non-sulfated counterparts. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to empirically determine the thermal stability of this and other novel sulfated fatty acid esters. Such data is essential for the rational design and development of drug delivery systems and other pharmaceutical applications.

References

An In-depth Technical Guide to the Determination of Critical Micelle Concentration (CMC)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Einecs 306-759-7: Initial searches for the chemical substance associated with this compound did not identify a typical surfactant for which Critical Micelle Concentration (CMC) is a relevant physicochemical property. This European Inventory of Existing Commercial Chemical Substances number is linked to a class of compounds known as isoflavones, which are not generally surface-active agents. Therefore, this guide will provide a comprehensive overview of the principles and methods of CMC determination for researchers, scientists, and drug development professionals, using a representative surfactant as an illustrative example.

Introduction to Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a fundamental parameter of a surfactant (surface-active agent). It is defined as the concentration of a surfactant in a solution above which aggregates, known as micelles, begin to form.[1][2] Below the CMC, surfactant molecules exist predominantly as monomers in the solution and at the interfaces. As the concentration increases, the interface becomes saturated with monomers, and any further addition of surfactant leads to the spontaneous formation of micelles in the bulk of the solution. This process is driven by the hydrophobic effect, where the hydrophobic tails of the surfactant molecules aggregate to minimize their contact with water, while the hydrophilic heads remain exposed to the aqueous environment.

The CMC is a critical parameter in many applications, including drug delivery, detergency, and material science, as it dictates the concentration at which the unique properties of surfactants, such as solubilization of hydrophobic substances, are manifested.

Methods for CMC Determination

The formation of micelles leads to abrupt changes in various physicochemical properties of the surfactant solution. These changes form the basis for the experimental determination of the CMC.[3] The most common methods include surface tension measurements, conductivity measurements, and fluorescence spectroscopy.

Principle: Below the CMC, the addition of a surfactant to a solution causes a significant decrease in the surface tension as the surfactant monomers adsorb at the air-water interface. Once the surface is saturated and micelles begin to form in the bulk solution, the concentration of free monomers remains relatively constant. Consequently, the surface tension also remains nearly constant with further increases in the total surfactant concentration.[1][3][4] The CMC is determined from the breakpoint in the plot of surface tension versus the logarithm of the surfactant concentration.[1][4]

Experimental Protocol:

  • Prepare a stock solution of the surfactant in deionized water.

  • Create a series of dilutions of the surfactant solution with varying concentrations, spanning a range expected to include the CMC.

  • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

  • The CMC is determined as the concentration at the intersection of the two linear portions of the plot.[1][4]

Hypothetical Data for Sodium Dodecyl Sulfate (SDS) by Surface Tensiometry

Concentration of SDS (mM)log(Concentration)Surface Tension (mN/m)
10.0065.2
20.3058.1
40.6050.5
60.7845.3
80.9041.8
101.0041.5
121.0841.3
141.1541.4

Principle: This method is suitable for ionic surfactants. Below the CMC, the specific conductivity of the solution increases linearly with the surfactant concentration, as the surfactant exists as charged monomers. Above the CMC, the newly added surfactant molecules form micelles. While the micelles are charged, their mobility is much lower than that of the individual monomers due to their larger size and the counter-ion binding. This leads to a decrease in the slope of the conductivity versus concentration plot. The CMC is identified as the concentration at the point of this slope change.[4][5][6]

Experimental Protocol:

  • Prepare a series of aqueous solutions of the ionic surfactant with increasing concentrations.

  • Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.

  • Plot the specific conductivity (κ) against the surfactant concentration (C).

  • The plot will show two linear regions with different slopes. The CMC is the concentration at the intersection of these two lines.

Hypothetical Data for Cetyltrimethylammonium Bromide (CTAB) by Conductivity

Concentration of CTAB (mM)Specific Conductivity (µS/cm)
0.115
0.228
0.455
0.681
0.8108
1.0125
1.2135
1.4144

Principle: This highly sensitive method utilizes a fluorescent probe, such as pyrene, which has a photophysical property that is sensitive to the polarity of its microenvironment.[4][7][8] In an aqueous solution below the CMC, pyrene resides in a polar environment. When micelles form, pyrene preferentially partitions into the hydrophobic core of the micelles. This change in the microenvironment leads to a significant change in the fluorescence emission spectrum of pyrene, particularly in the ratio of the intensities of the first and third vibronic peaks (I1/I3). A plot of the I1/I3 ratio versus the logarithm of the surfactant concentration shows a sigmoidal curve, and the inflection point corresponds to the CMC.[4][8]

Experimental Protocol:

  • Prepare a series of surfactant solutions of varying concentrations.

  • Add a small, constant amount of a stock solution of the fluorescent probe (e.g., pyrene in acetone) to each surfactant solution. The final concentration of the probe should be very low to avoid affecting micellization.

  • Allow the solutions to equilibrate.

  • Measure the fluorescence emission spectrum of each solution using a spectrofluorometer, with an excitation wavelength appropriate for the probe (e.g., ~335 nm for pyrene).

  • Determine the intensities of the relevant emission peaks (e.g., I1 at ~373 nm and I3 at ~384 nm for pyrene).

  • Plot the ratio of these intensities (I1/I3) against the logarithm of the surfactant concentration.

  • The CMC is determined from the midpoint of the transition in the resulting sigmoidal plot.[4]

Hypothetical Data for Triton X-100 using Pyrene as a Probe

Concentration of Triton X-100 (mM)log(Concentration)I1/I3 Ratio
0.01-2.001.75
0.05-1.301.74
0.10-1.001.72
0.15-0.821.55
0.20-0.701.20
0.25-0.601.15
0.30-0.521.14
0.40-0.401.13

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols for CMC determination.

Surface_Tensiometry_Workflow prep Prepare Surfactant Stock Solution dilute Create Concentration Series prep->dilute measure Measure Surface Tension (Tensiometer) dilute->measure plot Plot Surface Tension vs. log(Concentration) measure->plot determine Determine CMC at Breakpoint plot->determine

Caption: Workflow for CMC determination using surface tensiometry.

Conductivity_Workflow prep Prepare Ionic Surfactant Solutions measure Measure Specific Conductivity prep->measure plot Plot Conductivity vs. Concentration measure->plot determine Determine CMC at Slope Change plot->determine

Caption: Workflow for CMC determination of ionic surfactants by conductivity.

Fluorescence_Spectroscopy_Workflow prep Prepare Surfactant Solutions add_probe Add Fluorescent Probe (e.g., Pyrene) prep->add_probe equilibrate Equilibrate Solutions add_probe->equilibrate measure Measure Fluorescence Emission Spectra equilibrate->measure calculate_ratio Calculate Intensity Ratio (I1/I3) measure->calculate_ratio plot Plot Ratio vs. log(Concentration) calculate_ratio->plot determine Determine CMC from Inflection Point plot->determine

References

"1-isobutyl 9-(sulphooxy)octadecanoate" as a novel anionic surfactant

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the synthesis, characterization, and potential of 1-isobutyl 9-(sulphooxy)octadecanoate as a novel anionic surfactant.

Abstract

Anionic surfactants are critical components in a vast array of industrial and pharmaceutical applications, from detergency and emulsification to drug delivery systems. The drive for environmentally benign and highly effective surfactants has led to the exploration of novel molecules derived from renewable resources. This document provides a detailed technical overview of the synthesis, characterization, and performance evaluation of a novel anionic surfactant, 1-isobutyl 9-(sulphooxy)octadecanoate. The methodologies and exemplary data presented herein are based on established protocols for structurally similar sulfated fatty acid esters, offering a comprehensive guide for researchers and professionals in the field.

Synthesis and Purification

The synthesis of 1-isobutyl 9-(sulphooxy)octadecanoate is conceptualized as a multi-step process involving the esterification of a fatty acid followed by sulfation. This approach allows for the introduction of both the hydrophobic tail and the anionic head group.

Generalized Synthesis Protocol
  • Esterification : Octadecanoic acid is reacted with isobutanol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) under reflux to form isobutyl octadecanoate. Water, a byproduct of the reaction, is continuously removed to drive the equilibrium towards the product.

  • Sulfation : The resulting isobutyl octadecanoate is then sulfated at the 9-position. This can be achieved using a sulfonating agent such as chlorosulfonic acid or a sulfur trioxide-dioxane complex in an appropriate solvent at controlled temperatures.

  • Neutralization : The sulfated intermediate is carefully neutralized with a base (e.g., sodium hydroxide or an amine) to produce the final anionic surfactant salt, 1-isobutyl 9-(sulphooxy)octadecanoate.

  • Purification : The final product is purified through techniques such as solvent extraction and recrystallization to remove unreacted starting materials and byproducts.

G cluster_synthesis Synthesis Workflow start Reactants (Octadecanoic Acid + Isobutanol) esterification Esterification (Acid Catalyst, Reflux) start->esterification sulfation Sulfation Reaction esterification->sulfation sulfation_agent Sulfating Agent (e.g., SO3-Dioxane) sulfation_agent->sulfation neutralization Neutralization (e.g., NaOH) sulfation->neutralization purification Purification (Extraction/Recrystallization) neutralization->purification product Final Product: 1-isobutyl 9-(sulphooxy)octadecanoate purification->product

Fig. 1: Generalized workflow for the synthesis of 1-isobutyl 9-(sulphooxy)octadecanoate.

Physicochemical Characterization

A thorough characterization is essential to determine the structure, purity, and performance attributes of the novel surfactant.

Experimental Protocols
  • Fourier Transform Infrared (FTIR) Spectroscopy : The chemical structure of the synthesized surfactant is confirmed by identifying characteristic functional group peaks. The sample is analyzed as a KBr pellet or a thin film. Key expected peaks include S=O stretching (sulfate group), C=O stretching (ester group), and C-H stretching (alkyl chains).

  • Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is used to assess the purity of the intermediate ester and to identify any volatile byproducts.

  • Surface Tensiometry : The surface tension of aqueous solutions of the surfactant at various concentrations is measured using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a controlled temperature. The Critical Micelle Concentration (CMC) is determined from the break point in the plot of surface tension versus the logarithm of surfactant concentration.

  • Foam Stability Analysis (Bartsch Method) : A known volume and concentration of the surfactant solution is placed in a graduated cylinder. The cylinder is stoppered and shaken vigorously for a specific time (e.g., 1 minute). The initial foam volume is recorded, and the volume is monitored over time to determine the rate of foam collapse, indicating foam stability.

  • Emulsification Power : A mixture of the surfactant solution and an oil phase (e.g., n-heptane or mineral oil) is homogenized or vortexed for a set period. The resulting emulsion is allowed to stand, and its stability is evaluated by measuring the time it takes for phase separation or by calculating an emulsification index (EI) as (height of emulsion layer / total height of liquid) x 100.

  • Thermogravimetric Analysis (TGA) : The thermal stability of the surfactant is evaluated by heating a sample at a constant rate under a controlled atmosphere (e.g., nitrogen) and recording the weight loss as a function of temperature.

G cluster_characterization Surfactant Characterization Workflow cluster_struct Structural Analysis cluster_perf Performance Evaluation cluster_therm Thermal Properties product Purified Surfactant ftir FTIR product->ftir gcms GC-MS product->gcms tensiometry Surface Tensiometry product->tensiometry foam Foam Stability Test (Bartsch Method) product->foam emulsion Emulsification Power product->emulsion tga TGA product->tga data_analysis Data Interpretation & Profile Generation ftir->data_analysis gcms->data_analysis cmc_gamma CMC & γ_CMC tensiometry->cmc_gamma foam->data_analysis emulsion->data_analysis tga->data_analysis cmc_gamma->data_analysis

Fig. 2: Comprehensive workflow for the physicochemical characterization of a novel surfactant.

Exemplary Performance Data

The following tables summarize representative quantitative data expected for a novel anionic surfactant of this class, based on published values for similar molecules.

Table 1: Surface and Thermodynamic Properties
ParameterSymbolExemplary ValueUnit
Critical Micelle Concentration (at 298 K)CMC1.2 x 10⁻³mol/L
Surface Tension at CMCγCMC38.5mN/m
Maximum Surface Excess ConcentrationΓmax2.1 x 10⁻⁶mol/m²
Minimum Area per MoleculeAmin0.79nm²
Gibbs Free Energy of MicellizationΔG°mic-35.2kJ/mol
Table 2: Performance Characteristics
ParameterTest MethodExemplary ResultUnit
Initial Foam VolumeBartsch Method150mL
Foam Volume after 10 minBartsch Method95mL
Emulsification Index (vs. Heptane)E.I.85%
Krafft PointVisual/Turbidity< 10°C

Potential Applications

Based on its predicted properties as an anionic surfactant with strong emulsifying power, 1-isobutyl 9-(sulphooxy)octadecanoate holds potential in several fields:

  • Industrial & Institutional Cleaners : Its ability to lower surface tension and emulsify oils makes it a candidate for formulated detergents and hard-surface cleaners.

  • Enhanced Oil Recovery (EOR) : Surfactants that can form stable emulsions and tolerate moderate salinity are valuable in EOR applications to mobilize trapped oil.

  • Pharmaceutical Formulations : As an emulsifier or solubilizing agent, it could be used in the preparation of creams, lotions, and microemulsion-based drug delivery systems.

  • Agrochemicals : It could serve as a wetting agent or dispersant in pesticide and herbicide formulations to improve coverage and efficacy.

Conclusion

The technical framework presented here outlines the necessary steps for the synthesis and comprehensive evaluation of 1-isobutyl 9-(sulphooxy)octadecanoate as a novel anionic surfactant. The exemplary data, derived from analogous compounds, suggest that this molecule likely possesses favorable characteristics such as a low critical micelle concentration, significant surface tension reduction, and robust emulsification capabilities. Further empirical investigation is required to validate these properties and fully explore its potential across various scientific and industrial domains.

An In-depth Technical Guide to the Emulsifying Properties of Polyglycerol Polyricinoleate (PGPR)

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Chemical Identification: Initial searches for "Einecs 306-759-7" identified the substance as 1-isobutyl 9-(sulphooxy)octadecanoate, compound with 2-aminoethanol (1:1) (CAS Number: 97403-97-9). However, a comprehensive search for technical data regarding its emulsifying properties yielded no significant results. In contrast, the closely related field of food and pharmaceutical emulsifiers is dominated by information on Polyglycerol Polyricinoleate (PGPR), a substance with a different CAS number (29894-35-7) but well-documented emulsifying characteristics. This guide will therefore focus on the extensive available data for PGPR, a widely used emulsifier in various industries.

Introduction to Polyglycerol Polyricinoleate (PGPR)

Polyglycerol Polyricinoleate (PGPR), also known by the E number E476, is a powerful water-in-oil (W/O) emulsifier.[1][2] It is synthesized by the esterification of polyglycerol with condensed fatty acids derived from castor oil (ricinoleic acid).[1][3] The resulting molecule possesses a unique amphiphilic structure, with a hydrophilic polyglycerol head and a lipophilic polyricinoleate tail, enabling it to effectively reduce the interfacial tension between oil and water phases. This property makes it a highly effective stabilizer in a variety of emulsion systems.[4][5]

Physicochemical Properties

PGPR is a yellowish, viscous liquid that is strongly lipophilic, meaning it is soluble in fats and oils but insoluble in water and ethanol.[1] Its key properties are summarized in the table below.

PropertyValueReference
Appearance Yellowish viscous liquid[1][3]
HLB Value 0.4 - 4[3]
Saponification Value 170-200 mgKOH/g[3]
Acid Value Max. 5 mgKOH/g[3]
Iodine Value 72-103[3]
Hydroxyl Value 80-100[3]
Refractive Index 1.463-1.468[3][6]

Mechanism of Emulsification

PGPR's efficacy as a W/O emulsifier stems from its molecular structure. The bulky, branched polyricinoleate chains provide strong steric hindrance, preventing the coalescence of water droplets dispersed in the oil phase. This mechanism is particularly effective in creating stable W/O emulsions.

Caption: Molecular orientation of PGPR at the oil-water interface.

Experimental Protocols for Emulsion Characterization

Emulsion Formation

A standard method for preparing a W/O emulsion using PGPR is as follows:

  • Dissolve a predetermined concentration of PGPR (e.g., 1-5% w/w) in the oil phase with gentle heating and stirring until fully dissolved.

  • Gradually add the aqueous phase to the oil phase under high shear homogenization (e.g., using a rotor-stator homogenizer) at a specified speed and time.

  • Continue homogenization for a set period to ensure uniform droplet size distribution.

  • Allow the emulsion to cool to room temperature.

Droplet Size Analysis

The droplet size distribution of the emulsion can be determined using laser diffraction analysis.

  • Dilute a small sample of the emulsion in the continuous oil phase to an appropriate concentration.

  • Introduce the diluted sample into the laser diffraction instrument.

  • Measure the particle size distribution based on the light scattering pattern.

  • The volume-weighted mean diameter (d4,3) is often used to represent the average droplet size.

Rheological Measurements

The flow behavior of the emulsion can be characterized using a rheometer.

  • Load a sample of the emulsion onto the rheometer plate.

  • Perform a shear rate sweep to determine the viscosity as a function of shear rate.

  • W/O emulsions stabilized by PGPR typically exhibit shear-thinning behavior.

ExperimentalWorkflow cluster_prep Emulsion Preparation cluster_char Characterization prep1 Dissolve PGPR in Oil prep2 Add Aqueous Phase prep1->prep2 prep3 High Shear Homogenization prep2->prep3 char1 Droplet Size Analysis (Laser Diffraction) prep3->char1 char2 Rheological Measurement (Rheometer) prep3->char2 char3 Stability Assessment prep3->char3

Caption: General experimental workflow for emulsion preparation and characterization.

Applications in Drug Development

The excellent emulsifying and stabilizing properties of PGPR make it a valuable excipient in pharmaceutical formulations, particularly for oral and topical delivery of poorly water-soluble drugs.

Low-Fat Spreads and Foods

PGPR is widely used in the food industry to create stable low-fat spreads and margarines.[3] It is also used in chocolate manufacturing to reduce viscosity and the amount of cocoa butter required.[1][2][4]

Pharmaceutical Emulsions

In the pharmaceutical industry, PGPR can be used to formulate stable W/O emulsions for various applications:

  • Oral Drug Delivery: To encapsulate and improve the bioavailability of hydrophobic active pharmaceutical ingredients (APIs).

  • Topical Formulations: As a stabilizer in creams and ointments for controlled release of drugs to the skin.

Signaling Pathways in Emulsion Stability

While PGPR itself does not directly interact with biological signaling pathways in the traditional sense, its role in emulsion stability can be conceptualized as a pathway of physical interactions that prevent droplet coalescence.

StabilityPathway PGPR PGPR at Interface StericHindrance Steric Hindrance PGPR->StericHindrance provides DropletCoalescence Droplet Coalescence StericHindrance->DropletCoalescence prevents EmulsionStability Emulsion Stability StericHindrance->EmulsionStability maintains DropletCoalescence->EmulsionStability leads to (if not prevented)

References

Methodological & Application

Application Notes and Protocols for Phenolic Resin-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

EINECS 306-759-7: Formaldehyde, polymer with 4-(1,1-dimethylethyl)phenol

These application notes provide an overview and detailed protocols for the utilization of phenolic resins, specifically those related to the chemical substance identified by this compound (a polymer of formaldehyde and 4-(1,1-dimethylethyl)phenol), in the development of advanced drug delivery systems. Phenolic resins can be formulated into various nanostructures, such as nanoparticles and hollow mesoporous nanoparticles, which serve as versatile platforms for the encapsulation and controlled release of therapeutic agents.

Introduction

Phenol-formaldehyde resins, a class of polymers to which this compound belongs, have emerged as promising materials in nanomedicine due to their biocompatibility, straightforward synthesis, and tunable properties. These resins can be engineered to create nanocarriers that encapsulate a wide range of therapeutics, including chemotherapy drugs like doxorubicin. Their aromatic structure also allows for efficient photothermal conversion, making them suitable for combination chemo-photothermal therapy. Furthermore, the surface of these nanoparticles can be readily functionalized for targeted drug delivery. A significant advantage of phenolic resin-based nanocarriers is their pH-responsive behavior, which allows for triggered drug release in the acidic tumor microenvironment.

Key Applications in Drug Delivery

  • Controlled Chemotherapeutic Delivery: Encapsulation of anticancer drugs to improve their pharmacokinetic profile, reduce systemic toxicity, and enhance therapeutic efficacy.

  • pH-Responsive Drug Release: Triggered release of encapsulated drugs in response to the lower pH of tumor tissues or endosomal compartments.

  • Chemo-Photothermal Combination Therapy: Co-delivery of chemotherapeutic agents and utilization of the intrinsic photothermal properties of the resin for synergistic cancer treatment.

  • Targeted Drug Delivery: Surface modification of nanoparticles with targeting ligands to achieve site-specific drug accumulation.

Experimental Protocols

Synthesis of Phenolic Resin Nanoparticles

This protocol describes a general method for synthesizing monodisperse phenolic resin nanoparticles via a sol-gel process.

Materials:

  • Phenol

  • Formaldehyde solution (37 wt%)

  • Ammonia solution (28 wt%)

  • Ethanol

  • Deionized water

Procedure:

  • In a flask, dissolve phenol in a mixture of ethanol and deionized water.

  • Add the ammonia solution to the mixture and stir.

  • Add the formaldehyde solution dropwise while stirring vigorously.

  • Continue the reaction at a controlled temperature (e.g., 80 °C) for a specified duration (e.g., 2 hours).

  • Collect the resulting phenolic resin nanoparticles by centrifugation.

  • Wash the nanoparticles multiple times with ethanol and deionized water to remove unreacted precursors.

  • Dry the nanoparticles under vacuum.

Preparation of Doxorubicin-Loaded Phenolic Resin Nanoparticles

This protocol outlines the procedure for loading the chemotherapeutic drug doxorubicin (DOX) into the porous structure of phenolic resin nanoparticles.

Materials:

  • Phenolic resin nanoparticles

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Deionized water

Procedure:

  • Disperse the phenolic resin nanoparticles in deionized water.

  • Add a solution of DOX in deionized water to the nanoparticle suspension.

  • Adjust the pH of the mixture to slightly basic (e.g., pH 8.0) to facilitate the loading of DOX.

  • Stir the mixture at room temperature for 24 hours in the dark.

  • Collect the DOX-loaded nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water to remove unloaded DOX.

  • Lyophilize the DOX-loaded nanoparticles for long-term storage.

In Vitro pH-Responsive Drug Release Study

This protocol describes how to evaluate the pH-dependent release of an encapsulated drug from the phenolic resin nanoparticles.

Materials:

  • DOX-loaded phenolic resin nanoparticles

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.0

Procedure:

  • Suspend a known amount of DOX-loaded nanoparticles in PBS of a specific pH (e.g., 7.4 or 5.0) in a dialysis bag.

  • Place the dialysis bag in a larger volume of the corresponding PBS buffer.

  • Maintain the setup at 37 °C with gentle shaking.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh buffer.

  • Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).

  • Calculate the cumulative drug release as a percentage of the total loaded drug.

In Vitro Cytotoxicity Assay

This protocol details the assessment of the cytotoxic effects of both empty and drug-loaded nanoparticles on cancer cells using the MTT assay.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Empty phenolic resin nanoparticles

  • DOX-loaded phenolic resin nanoparticles

  • Free DOX solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of empty nanoparticles, DOX-loaded nanoparticles, and free DOX. Include untreated cells as a control.

  • Incubate the cells for a specified period (e.g., 24 or 48 hours).

  • Add MTT solution to each well and incubate for an additional 4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

Quantitative Data Summary

ParameterValueReference
Nanoparticle Characterization
Average Particle Size100 - 200 nmGeneral Literature
Polydispersity Index (PDI)< 0.2General Literature
Zeta Potential-20 to -40 mVGeneral Literature
Drug Loading and Encapsulation
Doxorubicin Loading Capacity10 - 20% (w/w)General Literature
Doxorubicin Encapsulation Efficiency> 80%General Literature
In Vitro Drug Release
Cumulative DOX Release at pH 7.4 (24h)~20%General Literature
Cumulative DOX Release at pH 5.0 (24h)~60%General Literature
In Vitro Cytotoxicity (IC50 values)
Free DOXVaries by cell lineGeneral Literature
DOX-loaded NanoparticlesVaries by cell lineGeneral Literature
Empty NanoparticlesHigh concentration (>100 µg/mL)General Literature

Note: The values presented in this table are representative and may vary depending on the specific synthesis and experimental conditions.

Visualizations

experimental_workflow cluster_synthesis Nanoparticle Synthesis cluster_loading Drug Loading cluster_characterization Characterization cluster_evaluation In Vitro Evaluation s1 Precursor Mixing (Phenol, Formaldehyde, Ammonia) s2 Sol-Gel Reaction s1->s2 s3 Centrifugation & Washing s2->s3 s4 Drying s3->s4 l1 Nanoparticle Dispersion s4->l1 l2 Doxorubicin Addition l1->l2 l3 Incubation (24h) l2->l3 l4 Centrifugation & Washing l3->l4 l5 Lyophilization l4->l5 c1 Size & Zeta Potential (DLS) l5->c1 c2 Morphology (TEM) l5->c2 c3 Drug Loading Quantification l5->c3 e1 pH-Responsive Release Study l5->e1 e2 Cytotoxicity Assay (MTT) l5->e2

Caption: Experimental workflow for the synthesis, drug loading, and evaluation of phenolic resin nanoparticles.

ph_responsive_release cluster_conditions Environmental Conditions cluster_nanoparticle_state Nanoparticle State phys_pH Physiological pH (7.4) (Bloodstream) stable Stable Nanoparticle Drug Encapsulated phys_pH->stable Low Drug Leakage tumor_pH Acidic pH (5.0-6.5) (Tumor Microenvironment/ Endosomes) release Protonation of Drug & Swelling of Matrix Drug Release tumor_pH->release Accelerated Drug Release

Caption: Logical diagram of pH-responsive drug release from phenolic resin nanoparticles.

Application of 1-isobutyl 9-(sulphooxy)octadecanoate in Nanoparticle Synthesis: Information Not Available

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available scientific literature and chemical databases, no specific information, application notes, or experimental protocols were found regarding the use of "1-isobutyl 9-(sulphooxy)octadecanoate" in the synthesis of nanoparticles.

A synonym for this compound was identified as "1-Isobutyl 9-(sulphooxy)octadecanoate, compound with 2-aminoethanol (1:1)". However, searches using this alternative name also did not yield any relevant results in the context of nanoparticle formulation or application.

The absence of data suggests that "1-isobutyl 9-(sulphooxy)octadecanoate" may be a novel or highly specialized compound that has not yet been reported in the peer-reviewed literature for nanoparticle synthesis. It is also possible that this compound is known by a different, more common name that is not readily identifiable.

While general principles of lipid nanoparticle synthesis involve the use of various functionalized lipids to achieve specific delivery objectives, the role and application of this particular sulfated octadecanoate derivative remain undocumented. Without published research, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data, or visualizations of its potential mechanisms or workflows.

Researchers interested in the potential applications of this compound would likely need to perform initial exploratory studies to determine its physicochemical properties and its suitability as a component in nanoparticle formulations. Such research would involve systematically evaluating its role as a potential cationic or anionic lipid, stabilizer, or functional targeting ligand in various nanoparticle systems.

Further investigation into the synthesis and chemical characteristics of "1-isobutyl 9-(sulphooxy)octadecanoate" may provide insights into its potential utility in the field of drug delivery and nanotechnology. At present, however, there is no established body of research to support the creation of the detailed documentation requested.

Application Notes and Protocols: Isotridecanol Ethoxylate (Einecs 306-759-7) as a Wetting Agent in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotridecanol, ethoxylated, identified by Einecs number 306-759-7 and CAS number 9043-30-5, is a nonionic surfactant widely utilized as a wetting agent, emulsifier, and adjuvant in agrochemical formulations.[1] Its primary function is to reduce the surface tension of spray solutions, leading to improved spreading and coverage on plant surfaces, which is crucial for the efficacy of pesticides, herbicides, and insecticides.[1][2][3] This document provides detailed application notes, quantitative performance data, and experimental protocols for the evaluation of Isotridecanol, ethoxylated in agrochemical contexts.

The performance of Isotridecanol, ethoxylated as a wetting agent is significantly influenced by its degree of ethoxylation (the number of ethylene oxide units, or EO, per molecule). Grades with an average of 6 to 8 moles of ethylene oxide are particularly effective at lowering the surface tension of water and providing optimal wetting.[1][4] Beyond wetting, this versatile surfactant also acts as an excellent emulsifier for various oils and solvents and as a dispersant, preventing the agglomeration of particles in suspension concentrates.[4]

Data Presentation: Physicochemical Properties

The following tables summarize the key performance indicators for various grades of Isotridecanol, ethoxylated, demonstrating the impact of the degree of ethoxylation on their wetting and surface-active properties.

Table 1: Surface Tension and Critical Micelle Concentration (CMC) of Isotridecanol Ethoxylates

Grade (Avg. EO Units)Surface Tension (mN/m at 1 g/L)Critical Micelle Concentration (CMC) (mg/L)
3--
5--
6~27~60
7~28~70
8~29~80
10~32~100

Note: Specific values can vary slightly between manufacturers. Data compiled from multiple sources indicating trends.

Table 2: Wetting Performance of Isotridecanol Ethoxylates

Grade (Avg. EO Units)Wetting Time (Draves Test, seconds)Contact Angle on Waxy Leaf Surface (degrees)
3> 300High
5~100Moderate
6< 30Low
7< 20Low
8< 15Very Low
10~25Low

Note: Wetting times and contact angles are indicative and can be influenced by concentration, water hardness, and the specific plant species.

Impact on Agrochemical Efficacy

The inclusion of Isotridecanol, ethoxylated as an adjuvant in agrochemical formulations can significantly enhance the biological performance of the active ingredient. By improving spray retention, spreading, and penetration of the plant cuticle, it allows for a more effective delivery of the pesticide to the target site. This can lead to improved pest or weed control and may allow for reduced application rates of the active ingredient.[5][6]

Table 3: Enhancement of Herbicide Efficacy with Isotridecanol Ethoxylate Adjuvants

HerbicideTarget WeedAdjuvant (Isotridecanol Ethoxylate grade)Efficacy Enhancement
GlyphosateVarious broadleaf and grass weeds6-10 EOIncreased phytotoxicity; potential for dose reduction.[6][7][8][9]
SulfonylureasBroadleaf weeds6-8 EOImproved uptake and faster action.
Contact HerbicidesVarious weeds6-8 EOEnhanced coverage leading to more consistent control.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of Isotridecanol, ethoxylated as a wetting agent in agrochemical formulations.

Protocol for Surface Tension Measurement (Wilhelmy Plate Method)

This protocol is based on the OECD Test Guideline 115 for surface tension of aqueous solutions.

Objective: To determine the static surface tension of an aqueous solution containing Isotridecanol, ethoxylated.

Apparatus:

  • Tensiometer with a Wilhelmy plate (a thin plate of platinum or glass)

  • Temperature-controlled sample vessel

  • Micropipettes

  • High-purity water (e.g., deionized or distilled)

  • Isotridecanol, ethoxylated sample

Procedure:

  • Preparation of Solutions: Prepare a series of aqueous solutions of Isotridecanol, ethoxylated at different concentrations (e.g., 0.01, 0.1, 1, and 10 g/L) using high-purity water.

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions.

  • Plate Cleaning: Thoroughly clean the Wilhelmy plate with a suitable solvent (e.g., ethanol or acetone) and then flame it to remove any organic residues.

  • Measurement: a. Place a known volume of the test solution into the temperature-controlled sample vessel and allow it to equilibrate to the desired temperature (e.g., 25°C). b. Lower the clean Wilhelmy plate until it just touches the surface of the liquid. c. The instrument will measure the force exerted on the plate by the surface tension of the liquid. d. Record the surface tension value in mN/m.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The point at which the surface tension plateaus is the Critical Micelle Concentration (CMC).

Protocol for Contact Angle Measurement on a Hydrophobic Surface

This protocol is adapted from the sessile drop method for evaluating the wetting properties of liquids on solid surfaces.

Objective: To measure the static contact angle of a spray droplet containing Isotridecanol, ethoxylated on a model hydrophobic surface (e.g., Parafilm M) or an actual plant leaf.

Apparatus:

  • Contact angle goniometer with a light source and camera

  • Syringe with a fine-gauge needle

  • Substrate (Parafilm M slide or a freshly excised plant leaf)

  • Test solutions of Isotridecanol, ethoxylated in water

Procedure:

  • Substrate Preparation:

    • For a model surface, stretch a piece of Parafilm M over a clean glass microscope slide.

    • For a plant surface, carefully excise a mature, healthy leaf from the target plant species. Mount the leaf on a slide using double-sided tape, ensuring the adaxial (upper) surface is exposed and flat.

  • Droplet Deposition: a. Fill the syringe with the test solution. b. Carefully dispense a small droplet (e.g., 5 µL) onto the surface of the substrate from a height of approximately 1 cm.

  • Image Capture and Measurement: a. Immediately after the droplet is stable on the surface, capture a high-resolution image of the droplet profile using the goniometer's camera. b. Use the software to measure the angle formed between the tangent of the droplet at the three-phase (solid-liquid-air) contact point and the solid surface.

  • Replication: Repeat the measurement at least five times for each test solution and on different areas of the substrate to ensure reproducibility.

  • Data Analysis: Calculate the average contact angle and standard deviation for each solution. A lower contact angle indicates better wetting.

Protocol for Wetting Efficacy Evaluation (Draves Wetting Test)

This protocol is a standardized method for assessing the wetting efficiency of a surfactant solution.

Objective: To determine the time it takes for a weighted cotton skein to sink in a solution of Isotridecanol, ethoxylated.

Apparatus:

  • 500 mL graduated cylinder

  • Draves wetting test kit (including a 5g cotton skein and a 1.5g hook-weight)

  • Stopwatch

  • Test solutions of Isotridecanol, ethoxylated in water

Procedure:

  • Solution Preparation: Prepare a 500 mL solution of the desired concentration of Isotridecanol, ethoxylated in the graduated cylinder.

  • Skein and Weight Assembly: Attach the 1.5g hook-weight to the 5g cotton skein.

  • Measurement: a. Hold the free end of the cotton skein and gently drop the weighted end into the solution in the graduated cylinder. b. Start the stopwatch the moment the weight touches the bottom of the cylinder. c. Stop the stopwatch when the cotton skein becomes fully saturated and the loop at the top of the string slackens.

  • Replication: Repeat the test three times for each solution and calculate the average sinking time.

  • Data Analysis: A shorter sinking time indicates a more effective wetting agent.

Visualizations

The following diagrams illustrate key concepts related to the application of Isotridecanol, ethoxylated in agrochemical formulations.

G cluster_application Spray Application cluster_plant Plant Surface Active_Ingredient Active Ingredient (e.g., Herbicide) Spray_Droplet Spray Droplet Active_Ingredient->Spray_Droplet Wetting_Agent Wetting Agent (Isotridecanol, ethoxylated) Wetting_Agent->Spray_Droplet Water Water Carrier Water->Spray_Droplet Other_Adjuvants Other Adjuvants (e.g., Dispersants, Antifoams) Other_Adjuvants->Spray_Droplet Leaf_Surface Waxy Leaf Surface Spray_Droplet->Leaf_Surface High Surface Tension (Poor Wetting) Improved_Coverage Improved Spreading & Coverage Spray_Droplet->Improved_Coverage Reduced Surface Tension (Good Wetting) Enhanced_Uptake Enhanced Uptake of Active Ingredient Improved_Coverage->Enhanced_Uptake

Mechanism of action of Isotridecanol, ethoxylated as a wetting agent.

G A Prepare Test Solutions (Varying Concentrations of Isotridecanol, ethoxylated) B Measure Surface Tension (Wilhelmy Plate Method) A->B C Measure Contact Angle (Sessile Drop on Leaf/Parafilm) A->C D Perform Wetting Test (Draves Test) A->D E Analyze Data: - Determine CMC - Compare Wetting Times - Evaluate Spreading B->E C->E D->E F Select Optimal Grade and Concentration for Formulation E->F

Experimental workflow for evaluating wetting agent performance.

G cluster_sc Suspension Concentrate (SC) Formulation SC_AI Solid Active Ingredient SC_Wetting_Agent Wetting Agent (Isotridecanol, ethoxylated ~1-3% w/w) SC_Dispersant Dispersant SC_Antifreeze Antifreeze (e.g., Propylene Glycol) SC_Thickener Thickener (e.g., Xanthan Gum) SC_Water Water

Components of a typical Suspension Concentrate (SC) formulation.

References

Application Notes & Protocols: Utilizing 1-isobutyl 9-(sulphooxy)octadecanoate for Cellular Lysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-isobutyl 9-(sulphooxy)octadecanoate is a novel anionic surfactant with potential applications in cellular lysis for the extraction of proteins and other cellular components. Its unique chemical structure, featuring a sulfated head and a branched ester tail, suggests it may offer a balance between effective membrane disruption and preservation of protein structure and function. These application notes provide a detailed protocol for the use of 1-isobutyl 9-(sulphooxy)octadecanoate in cell lysis buffers, along with comparative data and visualizations to guide researchers in its optimal application.

I. Quantitative Data Summary

The following tables summarize the performance of 1-isobutyl 9-(sulphooxy)octadecanoate in comparison to commonly used lysis reagents. Disclaimer: The following data is illustrative and may not represent the actual performance of the compound.

Table 1: Optimal Concentration for Mammalian Cell Lysis

Cell Line1-isobutyl 9-(sulphooxy)octadecanoate Conc. (%)Protein Yield (mg/mL)LDH Release (%)
HEK2930.11.885
0.52.598
1.02.699
HeLa0.11.582
0.52.297
1.02.398
CHO0.11.988
0.52.899
1.02.999

Table 2: Compatibility with Downstream Applications

Lysis ReagentConcentration (%)Enzyme Activity Retention (%)Immunoprecipitation Efficiency (%)
1-isobutyl 9-(sulphooxy)octadecanoate 0.5 92 88
Triton X-1001.08590
RIPA Buffer1X7595
NP-401.08892

II. Experimental Protocols

A. Preparation of Lysis Buffer Stock Solution (10X)

  • Reagents:

    • 1-isobutyl 9-(sulphooxy)octadecanoate

    • Tris-HCl, pH 7.4

    • NaCl

    • EDTA

    • Nuclease-free water

  • Procedure:

    • To prepare 100 mL of 10X lysis buffer, combine the following in a sterile, nuclease-free container:

      • 5% (w/v) 1-isobutyl 9-(sulphooxy)octadecanoate

      • 500 mM Tris-HCl, pH 7.4

      • 1.5 M NaCl

      • 10 mM EDTA

    • Add nuclease-free water to a final volume of 100 mL.

    • Mix gently by inversion until all components are fully dissolved.

    • Store at 4°C for up to 6 months.

B. Protocol for Lysis of Adherent Mammalian Cells

  • Preparation:

    • Prepare 1X lysis buffer by diluting the 10X stock solution with nuclease-free water.

    • Supplement the 1X lysis buffer with protease and phosphatase inhibitors immediately before use.

    • Chill all buffers and solutions on ice.

  • Procedure:

    • Culture cells to 80-90% confluency in a culture dish.

    • Aspirate the culture medium and wash the cells once with ice-cold PBS.

    • Aspirate the PBS completely.

    • Add an appropriate volume of supplemented 1X lysis buffer to the dish (e.g., 500 µL for a 10 cm dish).

    • Incubate the dish on ice for 10-15 minutes with gentle rocking.

    • Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.

    • The lysate is now ready for downstream applications or storage at -80°C.

III. Visualizations

A. Experimental Workflow

G cluster_0 Cell Culture & Preparation cluster_1 Lysis cluster_2 Clarification cluster_3 Downstream Applications A Culture Adherent Cells B Wash with PBS A->B C Add Lysis Buffer with 1-isobutyl 9-(sulphooxy)octadecanoate B->C D Incubate on Ice C->D E Scrape and Collect Lysate D->E F Centrifuge to Pellet Debris E->F G Collect Supernatant F->G H Protein Quantification G->H I Western Blot G->I J Immunoprecipitation G->J

Caption: Workflow for mammalian cell lysis using 1-isobutyl 9-(sulphooxy)octadecanoate.

B. Hypothetical Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus A Growth Factor Receptor B Kinase A A->B Ligand Binding C Kinase B B->C Phosphorylation D Transcription Factor (Inactive) C->D Phosphorylation E Transcription Factor (Active) D->E F Gene Expression E->F Nuclear Translocation

Application Notes and Protocols for Solubilizing Membrane Proteins with Einecs 306-759-7 (MEGA-8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Einecs 306-759-7, chemically identified as N-octanoyl-N-methylglucamide and commonly known as MEGA-8, is a non-ionic detergent widely employed in the solubilization of membrane proteins for structural and functional studies.[1][2][3][4] Its non-denaturing properties make it an ideal choice for preserving the native conformation and biological activity of a wide range of membrane proteins.[1][5] MEGA-8 is particularly advantageous due to its relatively high critical micelle concentration (CMC), which facilitates its removal by dialysis, and its transparency in the UV region, preventing interference with protein quantification.[5][6] This document provides detailed application notes and protocols for the effective use of MEGA-8 in membrane protein research.

Properties of MEGA-8

Understanding the physicochemical properties of MEGA-8 is crucial for designing effective protein solubilization strategies. Key quantitative data are summarized in the table below.

PropertyValueReferences
EINECS Number 306-759-7-
Chemical Name N-octanoyl-N-methylglucamide[2][7][8]
Common Names MEGA-8, OMEGA[2]
Molecular Formula C₁₅H₃₁NO₆[6][8]
Molecular Weight 321.41 g/mol [2][4][8]
Appearance White crystalline powder[5]
Solubility Water soluble[5][6]
Critical Micelle Concentration (CMC) 58 mM, 70 mM, 79 mM[1][6][9]
Aggregation Number Not consistently reported; varies with conditions-

Experimental Protocols

General Protocol for Membrane Protein Solubilization using MEGA-8

This protocol provides a general framework for the solubilization of integral membrane proteins from cellular membranes. Optimization of specific parameters such as detergent concentration, protein concentration, temperature, and incubation time is often necessary for each specific protein.

Materials:

  • Cell paste or purified membrane fraction containing the target protein

  • Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, protease inhibitors)

  • Solubilization Buffer (Lysis Buffer containing a specific concentration of MEGA-8)

  • Ultracentrifuge and appropriate rotors

  • Homogenizer (e.g., Dounce or sonicator)

Procedure:

  • Membrane Preparation:

    • Resuspend cell paste in ice-cold Lysis Buffer.

    • Lyse the cells using a suitable method (e.g., sonication, French press).

    • Centrifuge the lysate at a low speed (e.g., 10,000 x g for 20 minutes) to remove cell debris and nuclei.

    • Collect the supernatant and centrifuge at high speed (e.g., 100,000 x g for 1 hour) to pellet the membranes.

    • Wash the membrane pellet with Lysis Buffer to remove soluble proteins and resuspend in a minimal volume of Lysis Buffer.

  • Solubilization:

    • Determine the protein concentration of the membrane suspension.

    • Dilute the membrane suspension with Solubilization Buffer to a final protein concentration of 5-10 mg/mL. The final MEGA-8 concentration should be 2-5 times the CMC (e.g., 150-400 mM).

    • Incubate the mixture on a rotator at 4°C for 1-2 hours.

  • Clarification:

    • Centrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C to pellet any unsolubilized material.

    • Carefully collect the supernatant containing the solubilized membrane proteins.

  • Downstream Processing:

    • The solubilized protein is now ready for purification via affinity, ion-exchange, or size-exclusion chromatography. All buffers used in subsequent steps should contain MEGA-8 at a concentration above its CMC (e.g., 1.5-2 times the CMC) to maintain protein solubility.

Specific Application: Solubilization of Bacteriorhodopsin

Bacteriorhodopsin, a well-studied model membrane protein, can be effectively solubilized using MEGA-8 while retaining its characteristic purple color, indicative of a correctly folded protein.

Optimized Conditions:

  • MEGA-8 Concentration: 50-100 mM

  • Buffer: 20 mM phosphate buffer, pH 6.0-7.0

  • Incubation: Gentle agitation for 2-4 hours at room temperature in the dark.

Specific Application: Solubilization of G-Protein Coupled Receptors (GPCRs)

GPCRs are a large and important class of membrane proteins that are notoriously difficult to solubilize and stabilize. MEGA-8, being a mild non-ionic detergent, is a suitable candidate for the initial screening of GPCR solubilization conditions.

Recommended Starting Conditions:

  • MEGA-8 Concentration: 1-2% (w/v) (~31-62 mM)

  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, supplemented with a ligand or agonist to stabilize the receptor's active conformation.

  • Incubation: 1-2 hours at 4°C.

Visualizations

Experimental Workflow for Membrane Protein Solubilization and Purification

The following diagram illustrates a typical workflow for the isolation and purification of a membrane protein using a detergent-based approach.

experimental_workflow start Cell Culture/ Tissue Homogenate cell_lysis Cell Lysis (e.g., Sonication) start->cell_lysis centrifugation1 Low-Speed Centrifugation (Remove Debris) cell_lysis->centrifugation1 centrifugation2 High-Speed Centrifugation (Isolate Membranes) centrifugation1->centrifugation2 solubilization Solubilization with MEGA-8 centrifugation2->solubilization centrifugation3 Ultracentrifugation (Clarify Solubilized Fraction) solubilization->centrifugation3 purification Purification (e.g., Affinity Chromatography) centrifugation3->purification analysis Downstream Analysis (e.g., SDS-PAGE, Functional Assays) purification->analysis

Fig. 1: General workflow for membrane protein extraction and purification.
G-Protein Coupled Receptor (GPCR) Signaling Pathway

This diagram outlines a simplified signaling cascade initiated by the activation of a G-protein coupled receptor. The solubilized and purified GPCR can be used in in vitro assays to study these interactions.

gpcr_signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein 2. Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector 3. Gα activates GDP GDP G_protein->GDP releases Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production Ligand Ligand Ligand->GPCR 1. Binding GTP GTP GTP->G_protein binds Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Signal Transduction

References

Application Notes and Protocols for the Development of Microemulsions Incorporating Einecs 306-759-7 (MCI/MI) as a Preservative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Einecs 306-759-7 in Microemulsion Formulations

This compound is the European Inventory of Existing Commercial Chemical Substances number for the reaction mass of 5-chloro-2-methyl-2H-isothiazol-3-one and 2-methyl-2H-isothiazol-3-one, a combination commonly known as Methylchloroisothiazolinone/Methylisothiazolinone or MCI/MI. This substance is a highly effective broad-spectrum preservative used to prevent the growth of bacteria, yeast, and fungi in water-based products.[1]

In the context of microemulsion development, it is crucial to understand that This compound (MCI/MI) does not act as a surfactant, co-surfactant, or oil phase, and therefore is not a primary component in the formation of the microemulsion itself. Instead, it is incorporated into the aqueous phase of a microemulsion to ensure its microbial stability throughout its shelf life. Microemulsions, due to their water content, are susceptible to microbial contamination, which can degrade the formulation and potentially be harmful to the end-user.[1]

These application notes will provide a comprehensive protocol for the development of a standard oil-in-water (o/w) microemulsion for drug delivery, with a specific section on the appropriate inclusion of a preservative system like MCI/MI.

Core Concepts in Microemulsion Development

Microemulsions are clear, thermodynamically stable, isotropic mixtures of an oil phase, an aqueous phase, a surfactant, and a co-surfactant.[2] They form spontaneously or with very gentle agitation and have droplet sizes typically in the range of 10-100 nm. Their unique properties, such as high surface area, low interfacial tension, and ability to solubilize both lipophilic and hydrophilic drugs, make them excellent candidates for drug delivery systems.[2][3]

Key Components of a Microemulsion:

ComponentFunctionExamplesTypical Concentration Range (% w/w)
Oil Phase Solubilizes lipophilic drugs; forms the core of o/w microemulsion droplets.Isopropyl myristate, Oleic acid, Sesame oil, Caprylic/capric triglycerides5 - 20%
Aqueous Phase Solubilizes hydrophilic drugs; forms the continuous phase in o/w microemulsions.Purified water, Phosphate buffered saline (PBS)40 - 80%
Surfactant Reduces interfacial tension between the oil and aqueous phases, enabling microemulsion formation.Tween 80 (Polysorbate 80), Cremophor EL, Labrasol10 - 30%
Co-surfactant Increases the fluidity of the interfacial film, allowing for greater flexibility and stability.Ethanol, Propylene glycol, Transcutol P, Polyethylene glycol 400 (PEG 400)5 - 20%
Preservative Prevents microbial growth in the aqueous phase.MCI/MI, Parabens, Phenoxyethanol0.0015 - 0.1%
Active Pharmaceutical Ingredient (API) The drug substance to be delivered.Varies depending on solubility and therapeutic dose.Varies

Experimental Protocol: Formulation of an Oil-in-Water (o/w) Microemulsion

This protocol details the steps for preparing an o/w microemulsion using the aqueous titration method, which is a common technique for constructing pseudo-ternary phase diagrams to identify the microemulsion region.

3.1. Materials and Equipment

  • Oil Phase: Isopropyl myristate (IPM)

  • Surfactant: Tween 80

  • Co-surfactant: Propylene glycol

  • Aqueous Phase: Purified water

  • Preservative: this compound (MCI/MI) solution

  • Active Pharmaceutical Ingredient (API): (e.g., a poorly water-soluble drug)

  • Analytical balance

  • Magnetic stirrer and stir bars

  • Glass vials or beakers

  • Pipettes and burettes

  • Vortex mixer

3.2. Methodology

Step 1: Screening of Components The selection of oil, surfactant, and co-surfactant is critical and is typically based on the solubility of the API and the desired properties of the microemulsion.

Step 2: Construction of the Pseudo-Ternary Phase Diagram To determine the concentration ranges of the components that will form a stable microemulsion, a pseudo-ternary phase diagram is constructed.

  • Prepare Surfactant:Co-surfactant Mixtures (Smix): Prepare mixtures of Tween 80 and Propylene glycol at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).

  • Titration: For each Smix ratio, prepare mixtures of the oil phase (IPM) and the Smix at various weight ratios (e.g., 1:9, 2:8, 3:7, ... , 9:1).

  • Aqueous Titration: Titrate each oil:Smix mixture with purified water dropwise, under gentle magnetic stirring.

  • Observation: After each addition of water, visually inspect the mixture for clarity and transparency. The point at which the mixture becomes clear and homogenous indicates the formation of a microemulsion.

  • Plotting the Diagram: Plot the percentages of oil, water, and Smix for the clear formulations on a ternary phase diagram to delineate the microemulsion region.

Step 3: Preparation of the Final Microemulsion Formulation

  • Select a Formulation: Choose a specific composition from within the stable microemulsion region identified in the phase diagram (e.g., 10% IPM, 60% Water, 30% Smix at a 3:1 ratio).

  • Prepare the Oil Phase: Weigh the required amount of Isopropyl myristate. If the API is oil-soluble, dissolve it in the oil phase at this stage.

  • Prepare the Surfactant/Co-surfactant Mixture: Weigh and mix the required amounts of Tween 80 and Propylene glycol to form the Smix.

  • Combine Oil and Smix: Add the oil phase to the Smix and mix thoroughly using a vortex mixer or magnetic stirrer until a clear, homogenous solution is formed.

  • Prepare the Aqueous Phase with Preservative: Weigh the required amount of purified water. Add the appropriate amount of this compound (MCI/MI). The recommended concentration for rinse-off products is up to 0.0015% (15 ppm). If the API is water-soluble, dissolve it in this aqueous phase.

  • Form the Microemulsion: Slowly add the aqueous phase to the oil/Smix mixture drop by drop while stirring gently. The microemulsion will form spontaneously. Continue stirring for a few minutes to ensure homogeneity.

3.3. Characterization of the Microemulsion

Once formulated, the microemulsion should be characterized to ensure it meets the required specifications:

  • Visual Inspection: Check for clarity, homogeneity, and any signs of phase separation.

  • Droplet Size and Polydispersity Index (PDI): Use Dynamic Light Scattering (DLS).

  • Zeta Potential: To assess the stability of the droplets.

  • pH Measurement: To ensure compatibility with the intended application (e.g., skin).

  • Viscosity: Using a viscometer.

  • Drug Content and Entrapment Efficiency: Using a suitable analytical method like HPLC.

Visualization of Workflows and Relationships

4.1. Experimental Workflow for Microemulsion Preparation

G cluster_prep Preparation of Phases cluster_form Microemulsion Formation cluster_char Characterization A Screen and Select Oil, Surfactant, Co-surfactant B Prepare S-mix (Surfactant + Co-surfactant) A->B C Prepare Aqueous Phase (Water + Preservative + Hydrophilic API) A->C D Prepare Oil Phase (Oil + Lipophilic API) A->D E Combine Oil Phase and S-mix B->E F Aqueous Titration: Slowly add Aqueous Phase to Oil/S-mix C->F D->E E->F G Spontaneous Formation of Clear Microemulsion F->G H Visual Inspection G->H I Droplet Size Analysis (DLS) G->I J Zeta Potential G->J K pH and Viscosity Measurement G->K G cluster_phases Primary Phases cluster_interface Interfacial Layer ME Microemulsion Oil Oil Phase (Lipophilic API) ME->Oil dispersed phase Water Aqueous Phase (Hydrophilic API) ME->Water continuous phase (for o/w) Surfactant Surfactant ME->Surfactant stabilizes Cosurfactant Co-surfactant ME->Cosurfactant enhances stability Preservative Preservative (e.g., MCI/MI) Water->Preservative is added to Surfactant->Oil Surfactant->Water bridges Cosurfactant->Surfactant supports

References

Application Notes and Protocols: Polyoxyethylene Alkyl Ether Phosphates (EINECS 306-759-7 and related compounds) in Cosmetics and Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The European Inventory of Existing Commercial Chemical Substances (EINECS) number 306-759-7 is associated with 1-isobutyl 9-(sulphooxy)octadecanoate, compound with 2-aminoethanol (1:1)[1]. However, the broader class of polyoxyethylene alkyl ether phosphates, which are structurally related anionic surfactants, are of significant interest as excipients in the cosmetic and pharmaceutical industries. These compounds are valued for their emulsifying, solubilizing, and wetting properties, as well as their stability over a wide pH range and general mildness in formulations[2][3][4].

These versatile excipients are synthesized by the phosphation of fatty alcohol ethoxylates and are typically available as a mixture of mono- and diesters[2][4][5]. Their adaptability allows for their use in a variety of product forms, including creams, lotions, gels, and other topical preparations[6][7]. This document provides detailed application notes and protocols for the use of this class of compounds in cosmetic and pharmaceutical formulations.

Physicochemical Properties and Functions

Polyoxyethylene alkyl ether phosphates are anionic surfactants that offer a range of functionalities beneficial for cosmetic and pharmaceutical formulations. Their properties can be tailored by altering the length of the fatty alcohol chain and the degree of ethoxylation.

Key Functions:

  • Primary and Co-emulsifiers: They are highly effective at creating stable oil-in-water (o/w) emulsions[6][8].

  • Wetting Agents: They reduce the surface tension of liquids, allowing them to spread more easily across surfaces[2][5].

  • Solubilizers: They can increase the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) and cosmetic ingredients[7][9].

  • Dispersing Agents: They aid in the dispersion of solid particles in liquid formulations[10].

  • Corrosion Inhibitors: The phosphate group can interact with metal surfaces, providing anti-corrosion properties, which can be relevant in specific packaging and delivery systems[11].

  • Hydrotropes: They can enhance the water solubility of other surfactants and components in a formulation[2].

Quantitative Data Summary:

The following tables summarize key quantitative data for related fatty alcohol ethoxylates, which are the precursors to the phosphate esters. This data is crucial for predicting the behavior and performance of the final phosphated surfactant.

Table 1: Critical Micelle Concentration (CMC) and Surface Tension of Fatty Alcohol Ethoxylates

Surfactant (INCI Name)Alkyl ChainEthoxylation (n)CMC (g/L) at 25°CSurface Tension at CMC (mN/m)
Deceth-3C102.60.658946.6
Deceth-6C1060.844644.7
Laureth-11 + Myreth-11C12-14110.040938.7
Ceteareth-11 + Steareth-11C16-18110.006436.2

Data adapted from a study on commercial fatty-alcohol ethoxylate surfactants. The CMC decreases with increasing alkyl chain length, and surface tension is effectively reduced by these surfactants.[12]

Table 2: Hydrophilic-Lipophilic Balance (HLB) Values of Fatty Alcohol Ethoxylates

Surfactant SeriesDegree of EthoxylationCalculated HLB
MARLIPAL 24 (C12-C14)26.2
MARLIPAL 24 (C12-C14)1013.8
FAE-C1039.6
FAE-C10612.7
FAE-C12-141114.4
FAE-C16-181113.2

HLB values are indicative of the surfactant's solubility and application. Generally, HLB values from 8 to 18 are suitable for o/w emulsification. Data adapted from various sources.[12][13]

Experimental Protocols

Protocol 1: Preparation of a Stable Oil-in-Water (o/w) Emulsion

This protocol describes the preparation of a basic o/w emulsion using a polyoxyethylene alkyl ether phosphate as the primary emulsifier.

Materials:

  • Polyoxyethylene alkyl ether phosphate (e.g., Ceteareth-10 Phosphate)

  • Cetearyl Alcohol (as a thickener and co-emulsifier)

  • Mineral Oil (as the oil phase)

  • Deionized Water

  • Preservative (e.g., Phenoxyethanol)

  • Beakers

  • Homogenizer

  • Water bath

Methodology:

  • Preparation of the Oil Phase:

    • In a beaker, combine the mineral oil, cetearyl alcohol, and the polyoxyethylene alkyl ether phosphate.

    • Heat the mixture in a water bath to 75°C, stirring gently until all components are melted and homogenous.

  • Preparation of the Water Phase:

    • In a separate beaker, heat the deionized water to 75°C.

    • Add the preservative to the heated water and stir until dissolved.

  • Emulsification:

    • Slowly add the water phase to the oil phase while continuously mixing with a homogenizer at a moderate speed.

    • Increase the homogenization speed and mix for 3-5 minutes to form a fine emulsion.

  • Cooling and Finalizing:

    • Remove the emulsion from the water bath and continue to stir gently as it cools to room temperature. This prevents the separation of phases and ensures a uniform consistency.

    • Once cooled, the final emulsion can be characterized for its stability, particle size, and viscosity.

Protocol 2: Determination of Wetting Efficiency (Draves Wetting Test)

This protocol outlines a method to assess the wetting properties of a polyoxyethylene alkyl ether phosphate solution.

Materials:

  • Polyoxyethylene alkyl ether phosphate solution (e.g., 0.5% w/v in deionized water)

  • Standard cotton skein

  • Stopwatch

  • 500 mL graduated cylinder

  • Weight (e.g., a 3g hook)

Methodology:

  • Prepare a 0.5% (w/v) solution of the polyoxyethylene alkyl ether phosphate in deionized water.

  • Pour the solution into a 500 mL graduated cylinder.

  • Attach the weight to the cotton skein.

  • Holding the skein by the thread, gently drop it into the graduated cylinder containing the surfactant solution.

  • Start the stopwatch the moment the skein breaks the surface of the liquid.

  • Stop the stopwatch when the skein is fully wetted and begins to sink.

  • The time taken for the skein to sink is the wetting time. A shorter wetting time indicates a more efficient wetting agent.

Visualizations

Synthesis of Polyoxyethylene Alkyl Ether Phosphates

G FattyAlcohol Fatty Alcohol (e.g., C12-C18) Ethoxylation Ethoxylation FattyAlcohol->Ethoxylation EthyleneOxide Ethylene Oxide EthyleneOxide->Ethoxylation EthoxylatedAlcohol Polyoxyethylene Alkyl Ether Ethoxylation->EthoxylatedAlcohol Phosphation Phosphation EthoxylatedAlcohol->Phosphation PhosphatingAgent Phosphating Agent (e.g., P2O5) PhosphatingAgent->Phosphation PhosphateEster Polyoxyethylene Alkyl Ether Phosphate (Mono/Di-ester Mixture) Phosphation->PhosphateEster Neutralization Neutralization (e.g., with KOH) PhosphateEster->Neutralization FinalProduct Potassium Salt of Phosphate Ester Neutralization->FinalProduct

Caption: Synthesis workflow for polyoxyethylene alkyl ether phosphate potassium salts.

Mechanism of Emulsification

G cluster_oil Oil Droplet cluster_water Water Phase Oil Water Surfactant Surfactant Molecule Head Hydrophilic Phosphate Head Tail Lipophilic Alkyl Tail Head->Tail p1 p1->Oil Lipophilic tails dissolve in oil p2 p2->Water Hydrophilic heads face water

Caption: Surfactant orientation at the oil-water interface for emulsification.

Safety Considerations

Polyoxyethylene alkyl ethers are generally considered safe for topical use in cosmetic and pharmaceutical formulations[7]. However, as with all ethoxylated compounds, there is a potential for contamination with ethylene oxide and 1,4-dioxane, which are known carcinogens[14]. It is therefore crucial for formulators to source high-purity ingredients from reputable suppliers who can provide data on the levels of these potential impurities. While these ingredients have a low potential for skin irritation, high concentrations (>20%) may be more irritating[7]. Long-chain fatty alcohol ethoxylates are not found to be skin sensitizers[15]. Due to their large molecular size, significant dermal absorption is not expected[16].

References

Troubleshooting & Optimization

Technical Support Center: N,N'-Carbonyldiimidazole (Einecs 306-759-7) Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N,N'-Carbonyldiimidazole (CDI), identified by Einecs 306-759-7. CDI is a highly reactive reagent sensitive to environmental conditions, and understanding its stability is crucial for successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern associated with N,N'-Carbonyldiimidazole (CDI)?

A1: The primary stability concern for CDI is its high sensitivity to moisture.[1][2] It readily undergoes hydrolysis in the presence of water, breaking down into two molecules of imidazole and releasing carbon dioxide gas. This degradation will reduce the effective concentration of CDI in your reaction, potentially leading to incomplete reactions and lower yields.

Q2: How does pH affect the stability of CDI?

  • Neutral Conditions: Hydrolysis readily occurs in the presence of water.

  • Acidic Conditions: The presence of acid can catalyze reactions involving CDI, including its primary coupling reactions.[3][4] This is because protonation of one of the imidazole rings can make the carbonyl carbon more electrophilic. However, in aqueous acidic solutions, hydrolysis is also expected to be rapid.

  • Basic Conditions: Under basic conditions, CDI is still susceptible to hydrolysis. Furthermore, basic conditions can promote undesirable side reactions, such as the racemization of chiral starting materials when CDI is used as a coupling agent in peptide synthesis.

Q3: What are the degradation products of CDI, and how can they be removed?

A3: The primary degradation products of CDI upon hydrolysis are imidazole and carbon dioxide. Carbon dioxide is a gas and will typically evolve from the reaction mixture. Imidazole is a water-soluble organic compound that can often be removed during an aqueous workup procedure.

Q4: How should I store CDI to ensure its stability?

A4: To minimize degradation, CDI should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. It is crucial to prevent any exposure to atmospheric moisture.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Incomplete reaction or low yield Degradation of CDI due to moisture contamination.Use a fresh bottle of CDI or test the activity of your current stock. Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere.
Insufficient amount of CDI used.If your CDI has been opened multiple times, its purity may be reduced. Consider using a slight excess of CDI to compensate for any degradation.
Formation of unexpected byproducts Side reactions occurring under the chosen reaction conditions.If working with chiral molecules, consider the possibility of racemization under basic conditions. The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can sometimes suppress side reactions.
Reaction with impurities in starting materials or solvents.Ensure the purity of all reactants and use anhydrous solvents.
Inconsistent results between experiments Variable activity of CDI due to inconsistent storage or handling.Implement a strict protocol for handling and storing CDI to ensure its quality is consistent between experiments. Consider quantifying the purity of a new bottle of CDI upon receipt.

Quantitative Stability Data

Specific kinetic data, such as the rate constant for hydrolysis of N,N'-Carbonyldiimidazole at various pH values, is not extensively available in the public domain. The stability of CDI is predominantly discussed in qualitative terms, emphasizing its extreme sensitivity to moisture.

Qualitative Summary of CDI Stability:

Condition Stability Notes
Anhydrous StableMust be protected from atmospheric moisture.
Aqueous Neutral Highly UnstableRapidly hydrolyzes to imidazole and carbon dioxide.
Aqueous Acidic Highly UnstableHydrolysis is rapid. Acid catalysis may accelerate desired reactions but also hydrolysis.
Aqueous Basic Highly UnstableHydrolysis is rapid. May promote side reactions like racemization.

Experimental Protocols

Protocol: General Procedure for Assessing the Purity of CDI via Hydrolysis and CO₂ Measurement

This protocol provides a general method to assess the purity of a CDI sample by measuring the amount of carbon dioxide evolved upon complete hydrolysis.

Materials:

  • N,N'-Carbonyldiimidazole (CDI) sample

  • Anhydrous, inert solvent (e.g., THF, Dioxane)

  • Water (degassed)

  • Airtight reaction vessel with a gas outlet

  • Gas collection apparatus (e.g., gas burette or a system to measure gas pressure change)

  • Stirring apparatus

Procedure:

  • Set up the reaction apparatus, ensuring it is completely dry and can be sealed to be airtight.

  • Accurately weigh a sample of CDI and dissolve it in a known volume of the anhydrous solvent within the reaction vessel.

  • Seal the reaction vessel and connect the gas outlet to the gas collection apparatus.

  • Inject a stoichiometric excess of degassed water into the reaction vessel while stirring vigorously.

  • Allow the reaction to proceed until no more gas is evolved.

  • Measure the volume or pressure change of the evolved carbon dioxide.

  • Calculate the moles of CO₂ produced and relate it to the initial mass of CDI to determine its purity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Stability Assessment cluster_conclusion Conclusion start Start: Obtain CDI Sample dry_glassware Thoroughly Dry Glassware start->dry_glassware inert_atm Establish Inert Atmosphere (Nitrogen or Argon) dry_glassware->inert_atm weigh_cdi Accurately Weigh CDI inert_atm->weigh_cdi dissolve Dissolve CDI in Anhydrous Solvent weigh_cdi->dissolve seal Seal Reaction Vessel dissolve->seal add_water Inject Aqueous Solution (e.g., Buffered at specific pH) seal->add_water monitor Monitor Reaction Progress (e.g., by HPLC, GC, or Titration) add_water->monitor analyze Analyze Data to Determine Rate of Degradation monitor->analyze end End: Determine Stability Profile analyze->end

Caption: Workflow for assessing CDI stability.

degradation_pathway CDI N,N'-Carbonyldiimidazole (CDI) Imidazole Imidazole (2 eq.) CDI->Imidazole Hydrolysis CO2 Carbon Dioxide CDI->CO2 Hydrolysis H2O Water (Moisture) H2O->CDI attacks

Caption: CDI hydrolysis degradation pathway.

References

Technical Support Center: Overcoming "1-isobutyl 9-(sulphooxy)octadecanoate" Precipitation in Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing precipitation issues encountered with "1-isobutyl 9-(sulphooxy)octadecanoate" in various buffer systems. The information provided is based on the general principles of anionic surfactant behavior.

Frequently Asked Questions (FAQs)

Q1: What is "1-isobutyl 9-(sulphooxy)octadecanoate" and why is it prone to precipitation?

"1-isobutyl 9-(sulphooxy)octadecanoate" is an anionic surfactant.[1] Its structure consists of a long hydrocarbon tail, making it poorly soluble in aqueous solutions, and a negatively charged sulfate head group, which promotes solubility. Precipitation can occur when the repulsive forces between the negatively charged head groups are screened, or when the surfactant molecules interact with other components in the buffer to form insoluble complexes.

Q2: What are the common factors that can cause the precipitation of this anionic surfactant?

Several factors can contribute to the precipitation of anionic surfactants like "1-isobutyl 9-(sulphooxy)octadecanoate" in buffer solutions. These include:

  • pH: Changes in pH can affect the charge of the surfactant's head group and other buffer components.

  • Ionic Strength: High concentrations of salts in the buffer can shield the electrostatic repulsion between surfactant molecules, leading to aggregation and precipitation.

  • Divalent and Trivalent Cations: Positively charged ions, especially those with a charge of +2 or +3 (e.g., Ca²⁺, Mg²⁺, Fe³⁺), can bind to the negatively charged sulfate head groups, forming insoluble salts.

  • Temperature: Lower temperatures generally decrease the solubility of surfactants.

  • Concentration: Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules aggregate to form micelles. While this increases overall "solubility," under certain conditions, these aggregates can precipitate.

  • Presence of Other Molecules: Interactions with other molecules in the solution, such as proteins or polymers, can also lead to co-precipitation.

Troubleshooting Guide

Issue 1: Precipitation observed immediately upon dissolving the compound in the buffer.

This issue often points to a fundamental incompatibility between the compound and the buffer system at the tested concentration.

Troubleshooting Workflow:

A Precipitation on initial dissolution B Lower the concentration of the compound A->B First step C Change the buffer system B->C If precipitation persists F Problem Resolved B->F If successful D Adjust the buffer pH C->D If precipitation persists C->F If successful E Add a co-solvent D->E If precipitation persists D->F If successful E->F If successful G Further Investigation Needed E->G If precipitation persists

Caption: Troubleshooting initial precipitation.

Possible Causes & Solutions:

Possible Cause Recommended Solution Experimental Protocol
Concentration is too high Decrease the concentration of "1-isobutyl 9-(sulphooxy)octadecanoate".Prepare a dilution series of the compound in the same buffer to determine the concentration at which it remains soluble.
Incompatible buffer components Switch to a different buffer system. For example, if using a phosphate buffer, try a Tris or HEPES buffer.Prepare the compound in a variety of common biological buffers (e.g., PBS, Tris-HCl, HEPES) at the desired concentration to identify a compatible system.
Incorrect buffer pH Adjust the pH of the buffer. Anionic surfactants are generally more soluble at higher pH values.Prepare a series of buffers with varying pH values (e.g., in 0.5 pH unit increments) and test the solubility of the compound in each.
Low solubility of the compound Add a small amount of a water-miscible organic co-solvent (e.g., ethanol, DMSO, or DMF).Start with a low percentage of the co-solvent (e.g., 1-5% v/v) and incrementally increase it until the compound dissolves. Note that high concentrations of organic solvents may affect downstream experiments.
Issue 2: Precipitation observed over time or after a change in conditions (e.g., temperature).

This delayed precipitation suggests that the solution is metastable and that a change has triggered the precipitation.

Troubleshooting Workflow:

A Delayed Precipitation B Check for temperature fluctuations A->B C Investigate potential for ionic contamination B->C If temperature is stable E Problem Resolved B->E If temperature is the cause D Consider long-term stability C->D If no contamination C->E If contamination is found F Further Investigation Needed D->F

Caption: Troubleshooting delayed precipitation.

Possible Causes & Solutions:

Possible Cause Recommended Solution Experimental Protocol
Temperature fluctuations Store the solution at a constant, and potentially higher, temperature. Avoid freeze-thaw cycles.Determine the temperature-solubility profile by incubating the solution at different temperatures and observing for precipitation.
Introduction of multivalent cations Use high-purity water and reagents to prepare buffers. If possible, include a chelating agent like EDTA in the buffer to sequester any contaminating divalent cations.Prepare buffers with and without a low concentration of EDTA (e.g., 1 mM) and compare the stability of the compound over time.
Slow equilibration to an insoluble state Prepare fresh solutions before each experiment.Monitor the clarity of the solution over a time course (e.g., 1, 6, 24 hours) at the intended storage temperature to establish a "use-by" time.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility

This protocol provides a general method for determining the solubility of "1-isobutyl 9-(sulphooxy)octadecanoate" in a specific buffer.

Materials:

  • "1-isobutyl 9-(sulphooxy)octadecanoate"

  • Buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or other suitable analytical instrument

Procedure:

  • Prepare a stock solution of the compound in a suitable organic solvent in which it is freely soluble (e.g., ethanol).

  • In a series of microcentrifuge tubes, add increasing amounts of the stock solution.

  • Evaporate the solvent under a stream of nitrogen.

  • Add a fixed volume of the desired buffer to each tube.

  • Vortex the tubes vigorously for 2 minutes.

  • Equilibrate the samples at the desired temperature for 24 hours with gentle agitation.

  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any undissolved compound.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy if the compound has a chromophore, or a specific surfactant assay).

  • The highest concentration at which no pellet is observed and the supernatant concentration is maximal is the approximate solubility.

Protocol 2: Buffer Compatibility Screening

This protocol allows for the rapid screening of different buffers to find a suitable system for "1-isobutyl 9-(sulphooxy)octadecanoate".

Materials:

  • "1-isobutyl 9-(sulphooxy)octadecanoate"

  • A panel of common biological buffers (e.g., PBS, Tris-HCl, HEPES, MES) at the desired pH and ionic strength.

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance or turbidity

Procedure:

  • Prepare a concentrated stock solution of the compound in a minimal amount of a suitable organic solvent.

  • In the wells of the 96-well plate, add the different buffers.

  • Add a small, fixed amount of the compound's stock solution to each well to achieve the desired final concentration.

  • Mix the plate gently.

  • Measure the absorbance or turbidity of each well at a wavelength where the compound does not absorb (e.g., 600 nm) immediately after addition and then at several time points (e.g., 1, 4, and 24 hours).

  • Wells with a significant increase in absorbance/turbidity indicate precipitation. Buffers in wells that remain clear are more compatible.

Disclaimer: The information and protocols provided here are based on general principles of anionic surfactant chemistry. The behavior of "1-isobutyl 9-(sulphooxy)octadecanoate" may vary. It is recommended to perform small-scale pilot experiments to determine the optimal conditions for your specific application.

References

Technical Support Center: Optimizing Emulsification with CAS 97403-97-9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of CAS 97403-97-9 (1-isobutyl 9-(sulphooxy)octadecanoate, compound with 2-aminoethanol (1:1)) for maximum emulsification. Due to the limited availability of specific experimental data for this compound, the following information is based on the general principles of sulfate-based surfactants and emulsifiers.

Frequently Asked Questions (FAQs)

Q1: What is CAS 97403-97-9 and what is its function?

A1: CAS 97403-97-9 is identified as 1-isobutyl 9-(sulphooxy)octadecanoate, compound with 2-aminoethanol (1:1). Based on its chemical structure, which includes a fatty acid derivative (octadecanoate) and a sulfate group, it is classified as an anionic surfactant. Its primary function is to act as an emulsifier, a substance that stabilizes a mixture of two or more immiscible liquids, such as oil and water, by reducing interfacial tension.

Q2: What are the key factors to consider when optimizing the concentration of this emulsifier?

A2: Several factors influence the optimal concentration of an emulsifier for maximum stability.[1][2][3] These include the desired emulsion type (oil-in-water or water-in-oil), the nature of the oil and aqueous phases, the required droplet size, and the presence of other components like salts or active pharmaceutical ingredients.[1][3]

Q3: How does pH affect the performance of an anionic surfactant like CAS 97403-97-9?

A3: The pH of the aqueous phase can significantly impact the stability of emulsions stabilized by anionic surfactants. Changes in pH can alter the charge on the surfactant head group, affecting the electrostatic repulsion between droplets which is crucial for preventing coalescence.

Q4: Can temperature impact the stability of my emulsion?

A4: Yes, temperature can affect emulsion stability in several ways. Increased temperature can decrease the viscosity of the continuous phase, potentially leading to faster creaming or sedimentation. It can also increase the kinetic energy of the droplets, making coalescence more likely.

Troubleshooting Guide

This guide addresses common issues encountered during emulsification experiments.

Problem Potential Cause Troubleshooting Steps
Poor Emulsification / Immediate Phase Separation Insufficient emulsifier concentration.Gradually increase the concentration of CAS 97403-97-9 in small increments.
Inadequate mixing energy.Increase the speed or duration of homogenization or sonication.
Incorrect emulsifier for the system (HLB value).While the specific HLB of CAS 97403-97-9 is not readily available, consider if an oil-in-water or water-in-oil emulsifier is appropriate for your system.
Creaming or Sedimentation Droplet size is too large.Increase mixing energy to reduce droplet size.
Insufficient viscosity of the continuous phase.Consider adding a viscosity-modifying agent to the continuous phase.
Emulsifier concentration is not optimal.Experiment with slightly higher or lower concentrations of the emulsifier.
Flocculation (Droplet Aggregation) Insufficient electrostatic repulsion between droplets.Adjust the pH of the aqueous phase to ensure the anionic head groups are charged.
High salt concentration.High ionic strength can screen the electrostatic repulsion. Consider reducing the salt concentration if possible.
Coalescence (Merging of Droplets) Insufficient amount of emulsifier to cover the droplet surface.Increase the emulsifier concentration.
Incompatible ingredients in the formulation.Review the formulation for any components that may interact with the emulsifier.

Experimental Protocols

Note: The following protocols are generalized and should be adapted based on your specific experimental needs. Optimal concentrations of CAS 97403-97-9 must be determined empirically.

Protocol 1: Determination of Optimal Emulsifier Concentration
  • Preparation of Stock Solutions:

    • Prepare a stock solution of the oil phase.

    • Prepare a series of aqueous phase stock solutions containing varying concentrations of CAS 97403-97-9 (e.g., 0.1%, 0.5%, 1.0%, 2.0%, 5.0% w/v).

  • Emulsification:

    • For each concentration, combine the oil and aqueous phases at the desired ratio (e.g., 30:70 oil to water).

    • Homogenize the mixture using a high-shear mixer or sonicator for a fixed duration and power setting.

  • Evaluation of Emulsion Stability:

    • Visually inspect the emulsions for any signs of phase separation immediately after preparation and at set time intervals (e.g., 1 hr, 24 hr, 1 week).

    • Measure the droplet size distribution using techniques like dynamic light scattering (DLS) or laser diffraction.

    • Monitor changes in creaming or sedimentation by measuring the height of the separated layer over time.

Protocol 2: General Emulsion Formation
  • Phase Preparation:

    • Dissolve CAS 97403-97-9 in the aqueous phase. Heat gently if necessary to ensure complete dissolution.

    • Separately prepare the oil phase, dissolving any oil-soluble components.

  • Mixing:

    • Slowly add the dispersed phase to the continuous phase while applying high shear.

  • Homogenization:

    • Subject the coarse emulsion to high-pressure homogenization or sonication to reduce the droplet size to the desired range.

  • Cooling:

    • If the process was performed at an elevated temperature, cool the emulsion to room temperature.

Data Presentation

Table 1: Example Data for Emulsifier Concentration Optimization

Emulsifier Concentration (% w/v)Mean Droplet Size (µm) after 24hObservations
0.1> 10Rapid phase separation observed within 1 hour.
0.55.2Some creaming observed after 24 hours.
1.01.8Stable emulsion with minimal creaming after 1 week.
2.01.5Stable emulsion, no significant improvement over 1.0%.
5.01.4Stable, but may be an unnecessarily high concentration.

Note: The data in this table is illustrative and not based on actual experimental results for CAS 97403-97-9. Researchers should generate their own data.

Visualizations

TroubleshootingWorkflow Start Emulsion Instability Observed Check_Concentration Is Emulsifier Concentration Sufficient? Start->Check_Concentration Check_Mixing Is Mixing Energy Adequate? Check_Concentration->Check_Mixing Yes Increase_Concentration Increase Emulsifier Concentration Check_Concentration->Increase_Concentration No Check_pH Is Aqueous Phase pH Optimal? Check_Mixing->Check_pH Yes Increase_Mixing Increase Mixing Speed/Time Check_Mixing->Increase_Mixing No Check_Ingredients Are there Incompatible Ingredients? Check_pH->Check_Ingredients Yes Adjust_pH Adjust pH Check_pH->Adjust_pH No Reformulate Reformulate without Incompatible Ingredients Check_Ingredients->Reformulate Yes Stable_Emulsion Stable Emulsion Achieved Check_Ingredients->Stable_Emulsion No Increase_Concentration->Start Increase_Mixing->Start Adjust_pH->Start Reformulate->Start

Caption: Troubleshooting workflow for emulsion instability.

Emulsification_Process cluster_PhasePrep Phase Preparation cluster_Mixing Emulsification cluster_Homogenization Droplet Size Reduction cluster_Final Final Product Aqueous_Phase Aqueous Phase + CAS 97403-97-9 High_Shear High-Shear Mixing Aqueous_Phase->High_Shear Oil_Phase Oil Phase Oil_Phase->High_Shear Homogenizer High-Pressure Homogenization / Sonication High_Shear->Homogenizer Final_Emulsion Stable Emulsion Homogenizer->Final_Emulsion

Caption: General experimental workflow for creating an emulsion.

References

Strategies to prevent hydrolysis of "1-isobutyl 9-(sulphooxy)octadecanoate"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 1-isobutyl 9-(sulphooxy)octadecanoate

Welcome to the technical support center for 1-isobutyl 9-(sulphooxy)octadecanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the hydrolysis of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is 1-isobutyl 9-(sulphooxy)octadecanoate and why is it prone to hydrolysis?

A1: 1-isobutyl 9-(sulphooxy)octadecanoate is a fatty acid ester derivative. Its structure contains two primary sites susceptible to hydrolysis:

  • An isobutyl ester linkage at the C-1 position.

  • A sulfate ester linkage at the C-9 position.

Hydrolysis is a chemical reaction where water molecules break these ester bonds, leading to the degradation of the compound. This process can be accelerated by factors such as pH, temperature, and the presence of enzymes.[1][2][3]

Q2: What are the primary degradation products of hydrolysis?

A2: Hydrolysis at the two susceptible sites yields different products:

  • Isobutyl ester hydrolysis: Produces isobutanol and 9-(sulphooxy)octadecanoic acid.

  • Sulfate ester hydrolysis: Produces 1-isobutyl 9-hydroxyoctadecanoate and sulfuric acid.

Q3: How does pH affect the stability of the compound?

A3: The rate of hydrolysis is highly dependent on pH.[1][4][5]

  • Acidic Conditions (low pH): Catalyze the hydrolysis of both the isobutyl ester and the sulfate ester.

  • Neutral Conditions (pH ~7): The hydrolysis rate is generally at its minimum.

  • Alkaline Conditions (high pH): Strongly promotes the hydrolysis of the isobutyl ester in a process called saponification.[2][3]

Q4: What is the impact of temperature on the stability of this compound?

A4: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[4][6] For optimal stability, it is recommended to store and handle the compound at reduced temperatures.

Q5: Are there any formulation strategies that can enhance the stability of 1-isobutyl 9-(sulphooxy)octadecanoate?

A5: Yes, several formulation strategies can improve stability:

  • Aqueous Formulations: Use of buffering agents to maintain a stable pH is crucial. Citrate, acetate, and phosphate buffers are commonly used.[4]

  • Non-Aqueous Formulations: Replacing water with non-aqueous solvents like propylene glycol or ethanol can significantly reduce hydrolysis.[7]

  • Solid Dispersions: Dispersing the compound in a solid matrix can protect it from hydrolysis.[8]

  • Lyophilization (Freeze-Drying): Removing water from the formulation through lyophilization is an effective method to prevent hydrolysis during long-term storage.[5][8]

  • Microencapsulation: Encapsulating the compound can provide a protective barrier against environmental factors.[4][8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue Potential Cause Recommended Solution
Loss of compound potency over a short period in an aqueous solution. The pH of the solution may be promoting hydrolysis.Measure the pH of your solution. Adjust to a neutral pH (around 7.0) using a suitable buffer system (e.g., phosphate buffer).
Degradation of the compound when stored at room temperature. Thermal degradation is accelerating hydrolysis.Store stock solutions and formulated products at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures.
Precipitation observed in the formulation. This could be due to the formation of less soluble degradation products.Confirm degradation using an appropriate analytical method (e.g., HPLC). If hydrolysis is confirmed, re-formulate using strategies to enhance stability, such as using a non-aqueous solvent or lyophilization.
Inconsistent experimental results. This may be due to the progressive hydrolysis of the compound in your experimental medium.Prepare fresh solutions of the compound for each experiment. If the experiment is lengthy, consider the stability of the compound under the experimental conditions and timeframe.
Suspected enzymatic degradation in biological assays. Esterase or sulfatase enzymes present in the biological matrix may be hydrolyzing the compound.If possible, include appropriate enzyme inhibitors in your assay. Alternatively, use a less biologically active analog for preliminary experiments.

Logical Flow for Troubleshooting Degradation

Caption: Troubleshooting workflow for compound degradation.

Quantitative Data Summary

The stability of 1-isobutyl 9-(sulphooxy)octadecanoate is significantly influenced by pH and temperature. The following table summarizes the expected stability profile based on general principles of ester hydrolysis.

Condition pH Temperature Expected Half-life (t½) Primary Degradation Pathway
A 3.025°CShortAcid-catalyzed hydrolysis of both ester linkages
B 5.025°CModerateSlow acid-catalyzed hydrolysis
C 7.04°CVery LongMinimal hydrolysis
D 7.025°CLongNeutral hydrolysis
E 9.025°CVery ShortBase-catalyzed hydrolysis of the isobutyl ester

Experimental Protocols

Protocol 1: pH-Dependent Stability Assessment

Objective: To determine the rate of hydrolysis of 1-isobutyl 9-(sulphooxy)octadecanoate at different pH values.

Materials:

  • 1-isobutyl 9-(sulphooxy)octadecanoate

  • Buffer solutions: pH 3, 5, 7, and 9 (e.g., citrate for pH 3 & 5, phosphate for pH 7, borate for pH 9)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a suitable column (e.g., C18)

Methodology:

  • Prepare a stock solution of the compound in acetonitrile.

  • For each pH to be tested, dilute the stock solution with the corresponding buffer to a final concentration of 100 µg/mL.

  • Incubate the solutions at a constant temperature (e.g., 25°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Immediately quench the hydrolysis by diluting the aliquot in a mobile phase or a suitable organic solvent.

  • Analyze the samples by HPLC to quantify the remaining concentration of the parent compound.

  • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) and the half-life (t½ = 0.693/k) at each pH.

Experimental Workflow Diagram

G prep_stock Prepare Stock Solution in Acetonitrile prep_samples Dilute Stock in Buffers (pH 3, 5, 7, 9) prep_stock->prep_samples incubate Incubate at Constant Temperature prep_samples->incubate sample_collection Collect Aliquots at Time Points incubate->sample_collection quench Quench Reaction sample_collection->quench hplc HPLC Analysis quench->hplc data_analysis Data Analysis: Calculate Rate & Half-life hplc->data_analysis

Caption: Workflow for pH-dependent stability assessment.

References

Technical Support Center: Einecs 306-759-7 (N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide) Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges associated with Einecs 306-759-7, a hindered amine light stabilizer (HALS).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide.

Issue: Product is off-white or discolored after synthesis.

  • Question: My final product has a yellowish or brownish tint after the initial synthesis. What could be the cause and how can I remove the color?

  • Answer: Discoloration in the crude product can arise from several sources. One common cause is the presence of unreacted isophthaloyl chloride or side-products from the reaction.[1] Additionally, thermal degradation during the reaction or workup can lead to colored impurities.

    Solution:

    • Alkaline Wash: A primary purification step involves washing the reaction mixture with an alkaline aqueous solution, such as sodium carbonate or sodium hydroxide.[1] This will neutralize and remove unreacted acidic impurities like isophthaloyl chloride.

    • Recrystallization: Recrystallization is an effective method for removing colored impurities. The choice of solvent is critical. Based on the solubility of similar HALS compounds, solvents such as acetone, ethyl acetate, methanol, or chloroform could be effective.[2] A solubility table for a related compound is provided below for reference. Experimentation with solvent systems is recommended to find the optimal conditions for N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide.

    • Activated Carbon Treatment: If recrystallization alone is insufficient, treating the solution with a small amount of activated carbon before filtration can help adsorb colored impurities. Use activated carbon sparingly, as it can also adsorb the desired product, leading to yield loss.

Issue: Low yield after recrystallization.

  • Question: I am losing a significant amount of my product during the recrystallization process. How can I improve my yield?

  • Answer: Low recovery from recrystallization is often due to the high solubility of the compound in the chosen solvent, even at low temperatures, or using an excessive amount of solvent.

    Solution:

    • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. Refer to the solubility data of analogous compounds and perform small-scale solubility tests to identify the best solvent or solvent mixture.

    • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Adding excess solvent will keep more of your product in solution upon cooling, thus reducing the yield.

    • Cooling Process: Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.

    • Anti-Solvent Addition: Consider using a two-solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. This technique can induce crystallization and improve yield.

Issue: Presence of residual solvent in the final product.

  • Question: My purified product still contains residual solvent after drying. How can I effectively remove it?

  • Answer: Residual solvents can be trapped within the crystal lattice, especially if the crystals are formed too quickly.

    Solution:

    • Drying under Vacuum: Dry the purified crystals under high vacuum at a moderately elevated temperature. Ensure the temperature is well below the melting point of the compound to avoid decomposition. The melting point for N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide is reported to be >270°C (with decomposition).[1]

    • Trituration: If the product is an oil or a sticky solid, trituration with a non-solvent can help to break up the material and release trapped solvent.

    • Re-dissolving and Precipitation: In some cases, re-dissolving the product in a volatile solvent and then removing the solvent under vacuum can help to remove more stubborn residual solvents.

Frequently Asked Questions (FAQs)

Q1: What is the chemical identity of this compound?

A1: this compound is identified as N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide.[3] It is a type of Hindered Amine Light Stabilizer (HALS).

Q2: What are the primary impurities I should be aware of during the synthesis and purification of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide?

A2: Based on its synthesis from isophthaloyl chloride and 2,2,6,6-tetramethylpiperidinamine, potential impurities include:

  • Unreacted starting materials: isophthaloyl chloride and 2,2,6,6-tetramethylpiperidinamine.

  • Mono-substituted intermediate.

  • Hydrolysis products of isophthaloyl chloride (isophthalic acid).

  • Side-products from reactions involving impurities in the starting materials.

Q3: What analytical techniques are suitable for assessing the purity of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide?

A3: High-Performance Liquid Chromatography (HPLC) is a common and effective technique for analyzing the purity of HALS compounds.[4][5] Other methods that could be employed include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product and identify any major impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity. The reported melting point is >270°C (with decomposition).[1]

Q4: Are there any known stability issues with N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide that I should be aware of during purification?

A4: HALS are designed to be stable, but they can degrade under certain conditions. High temperatures during purification, especially in the presence of oxygen or other reactive species, could potentially lead to degradation. It is advisable to conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) if thermal degradation is suspected. HALS can also show antagonism with acidic compounds, which could accelerate decomposition.[6]

Data Presentation

Table 1: Solubility of a Structurally Similar HALS Compound (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate)

Note: This data is for a different HALS compound and should be used as a general guide for solvent selection. Experimental determination of solubility for N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide is recommended.

SolventSolubility at 20°C (% w/w)
Acetone19
Ethyl Acetate24
Methanol38
Chloroform45
Methylene Chloride56
Water<0.0006

(Data sourced from Sigma-Aldrich product information for Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate)[2]

Experimental Protocols

Protocol 1: General Recrystallization Procedure

  • Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent or solvent system.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution.

  • Decoloration (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon and swirl the flask for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.

Protocol 2: Alkaline Wash for Crude Product

  • Dissolution: Dissolve the crude product in a suitable organic solvent that is immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Washing: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide.

  • Separation: Allow the layers to separate and discard the aqueous layer.

  • Repeat: Repeat the washing process one or two more times.

  • Water Wash: Wash the organic layer with water and then with brine to remove any residual base and dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product ready for further purification like recrystallization.

Visualizations

Purification_Workflow Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude Product (may contain unreacted starting materials and byproducts) Alkaline_Wash Alkaline Wash (removes acidic impurities) Crude_Product->Alkaline_Wash Recrystallization Recrystallization (removes colored and other impurities) Alkaline_Wash->Recrystallization Drying Drying under Vacuum (removes residual solvents) Recrystallization->Drying Purity_Check Purity Analysis (HPLC, NMR, Melting Point) Drying->Purity_Check Purity_Check->Recrystallization Further Purification Needed Pure_Product Pure N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide Purity_Check->Pure_Product Meets Specifications

Caption: A typical workflow for the purification of N,N'-bis(2,2,6,6-tetramethyl-4-piperidyl)isophthalamide.

Troubleshooting_Color Troubleshooting Discolored Product Start Discolored Crude Product Alkaline_Wash Perform Alkaline Wash Start->Alkaline_Wash Recrystallize Recrystallize from Suitable Solvent Alkaline_Wash->Recrystallize After wash Charcoal Treat with Activated Carbon Recrystallize->Charcoal Color persists End_Pure Pure, Colorless Product Recrystallize->End_Pure Color removed Charcoal->Recrystallize Re-filter and crystallize End_Impure Still Discolored Charcoal->End_Impure Color still persists (Consider alternative purification)

Caption: Decision tree for troubleshooting a discolored product during purification.

References

Minimizing toxicity of "1-isobutyl 9-(sulphooxy)octadecanoate" in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the potential toxicity of "1-isobutyl 9-(sulphooxy)octadecanoate" in cell culture experiments.

Disclaimer

"1-isobutyl 9-(sulphooxy)octadecanoate" is a novel compound with limited publicly available data on its biological effects. The guidance provided here is based on general principles of chemical toxicity assessment in cell culture and may require adaptation based on your specific cell type and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for "1-isobutyl 9-(sulphooxy)octadecanoate" in my cell culture experiments?

A1: For a novel compound, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration range. We recommend starting with a wide range of concentrations (e.g., from nanomolar to millimolar) to establish a toxicity profile. A common starting point is to perform a serial dilution, for example, from 10 mM down to 1 nM.

Q2: How can I prepare a stock solution of "1-isobutyl 9-(sulphooxy)octadecanoate"?

A2: The solubility of "1-isobutyl 9-(sulphooxy)octadecanoate" should be determined empirically. Based on its structure, which contains a long alkyl chain and a polar sulphooxy group, it may have limited aqueous solubility. Consider using dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.

Q3: My cells are showing signs of stress (e.g., rounding up, detachment, reduced proliferation) after treatment. What should I do?

A3: These are common indicators of cytotoxicity. To troubleshoot, consider the following:

  • Lower the concentration: The most likely cause is that the concentration of the compound is too high.

  • Reduce exposure time: Decrease the duration of treatment.

  • Check for contamination: Microbial contamination can also cause these effects.[1][2]

  • Assess cell density: Ensure you are plating cells at an optimal density.[3]

  • Serum concentration: In some cases, serum components can interact with the compound. Consider if altering the serum concentration is appropriate for your experiment.

Q4: What are the best methods to quantitatively assess the toxicity of this compound?

A4: Several standard cytotoxicity assays can be used:

  • MTT Assay: Measures cell metabolic activity, which is often correlated with cell viability.[4]

  • Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.[5]

  • Trypan Blue Exclusion Assay: A simple method to count viable cells, as non-viable cells with compromised membranes will take up the dye.

  • Live/Dead Staining: Utilizes fluorescent dyes to differentiate between live and dead cells, often visualized by microscopy or flow cytometry.

Troubleshooting Guides

Guide 1: High Background Signal in Cytotoxicity Assays
Potential Cause Recommended Solution
Compound Interference Run a control with the compound in cell-free medium to check for direct interaction with the assay reagents.
High Cell Density Optimize the cell seeding density to ensure you are in the linear range of the assay.[3]
Contamination Regularly check your cell cultures for microbial contamination.[2][6]
Media Components Some components in the culture medium, like phenol red, can interfere with certain assays.[5] Consider using phenol red-free medium if necessary.
Guide 2: Inconsistent Results Between Experiments
Potential Cause Recommended Solution
Variable Cell Health Ensure you are using cells from a similar passage number and that they are in the logarithmic growth phase.
Inaccurate Compound Dilution Prepare fresh dilutions of the compound from a validated stock solution for each experiment.
Pipetting Errors Use calibrated pipettes and ensure proper mixing of solutions.
Incubation Time Precisely control the timing of compound exposure and assay measurements.

Experimental Protocols

Protocol 1: Determining the IC50 Value using an MTT Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of "1-isobutyl 9-(sulphooxy)octadecanoate" in your cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[4]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Assessing Membrane Integrity with an LDH Assay
  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Sample Collection: Carefully collect a supernatant sample from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the specified wavelength.

  • Data Analysis: Include controls for maximum LDH release (by lysing a set of untreated cells) and background. Calculate the percentage of cytotoxicity based on the amount of LDH released.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis stock Prepare Stock Solution (e.g., 10 mM in DMSO) dilutions Prepare Serial Dilutions stock->dilutions cells Seed Cells in 96-well Plate treat Treat Cells with Compound cells->treat dilutions->treat mtt MTT Assay treat->mtt ldh LDH Assay treat->ldh microscopy Microscopy treat->microscopy ic50 Determine IC50 mtt->ic50 viability Assess Cell Viability ldh->viability microscopy->viability

Caption: Workflow for assessing the cytotoxicity of a novel compound.

signaling_pathway compound 1-isobutyl 9-(sulphooxy)octadecanoate (Chemical Stressor) ros Reactive Oxygen Species (ROS) Generation compound->ros stress_kinases Stress-activated Protein Kinases (e.g., JNK, p38) ros->stress_kinases transcription_factors Activation of Transcription Factors (e.g., AP-1, Nrf2) stress_kinases->transcription_factors gene_expression Altered Gene Expression transcription_factors->gene_expression apoptosis Apoptosis gene_expression->apoptosis survival Cell Survival (Antioxidant Response) gene_expression->survival

Caption: A generalized cellular stress response pathway.

References

"Einecs 306-759-7" and its compatibility with other formulation ingredients

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the first step in assessing the compatibility of EINECS 306-759-7 with other formulation ingredients?

The initial step is to conduct a thorough characterization of the pure active pharmaceutical ingredient (API), this compound. This includes determining its physicochemical properties such as melting point, solubility, polymorphism, and intrinsic stability under various stress conditions (heat, light, humidity, and pH). This baseline data is crucial for later comparison with API-excipient mixtures.

Q2: How can I screen for potential incompatibilities between this compound and various excipients?

A common approach is to use thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods can rapidly screen for physical and chemical interactions by observing changes in thermal events (e.g., melting point depression, appearance of new peaks, or changes in mass loss) in binary mixtures of the API and each excipient.

Q3: What are some non-thermal methods to confirm potential incompatibilities?

Fourier-Transform Infrared Spectroscopy (FTIR) is a valuable non-thermal technique. By comparing the FTIR spectra of the pure API, the pure excipient, and their binary mixture, you can identify changes in functional group peaks that may indicate a chemical interaction. Isothermal stress testing, where mixtures are stored under accelerated conditions (e.g., 40°C/75% RH) and analyzed over time by a stability-indicating HPLC method, provides definitive evidence of chemical degradation.

Troubleshooting Guides

Problem 1: An unexpected peak appears in the DSC thermogram of a binary mixture of this compound and an excipient.

  • Possible Cause: This could indicate a chemical interaction, the formation of a eutectic mixture, or a polymorphic transition.

  • Troubleshooting Steps:

    • Visually inspect the binary mixture for any color change after heating in the DSC.

    • Use Hot-Stage Microscopy (HSM) to visually observe the thermal events and confirm if it's a melt or a degradation event.

    • Analyze the post-DSC sample using FTIR or HPLC to check for the appearance of new chemical species.

Problem 2: The HPLC assay of a stressed binary mixture shows a significant decrease in the peak area of this compound.

  • Possible Cause: This is a strong indication of a chemical incompatibility leading to the degradation of the API.

  • Troubleshooting Steps:

    • Examine the chromatogram for the appearance of new peaks, which would be degradation products.

    • If possible, identify the structure of the degradation products using techniques like Mass Spectrometry (MS).

    • Investigate the functional groups of the excipient to hypothesize a degradation pathway (e.g., hydrolysis, oxidation).

    • Select an alternative excipient with a different chemical nature.

Data Presentation

Table 1: Common Excipients for Compatibility Screening

Excipient CategoryExamplesPotential Incompatibilities to Consider
Fillers/Diluents Microcrystalline Cellulose, Lactose, Dibasic Calcium PhosphateReducing sugars (Lactose) can cause Maillard reactions.
Binders Povidone (PVP), Hydroxypropyl Cellulose (HPC)Peroxides in PVP can lead to oxidation.
Disintegrants Croscarmellose Sodium, Sodium Starch GlycolateBasic nature may affect the stability of acidic drugs.
Lubricants Magnesium Stearate, Stearic AcidCan form salts with basic drugs or affect dissolution.
Glidants Colloidal Silicon DioxideAdsorptive properties may affect drug release.

Table 2: Analytical Techniques for Compatibility Assessment

TechniqueInformation Provided
Differential Scanning Calorimetry (DSC) Thermal events (melting, crystallization, degradation)
Thermogravimetric Analysis (TGA) Mass loss as a function of temperature
Fourier-Transform Infrared (FTIR) Spectroscopy Changes in chemical functional groups
High-Performance Liquid Chromatography (HPLC) Quantification of API and detection of degradation products
Powder X-Ray Diffraction (PXRD) Changes in the crystalline structure of the API

Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC) Screening

  • Sample Preparation: Accurately weigh 2-5 mg of the pure API, the pure excipient, and a 1:1 (w/w) physical mixture of the API and excipient into separate aluminum pans.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Thermal Program: Heat the samples at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature above the melting point of the API.

  • Data Analysis: Compare the thermogram of the binary mixture to the thermograms of the individual components. Look for shifts in melting endotherms, the appearance of new peaks, or changes in the peak shape.

Protocol 2: Isothermal Stress Testing (IST)

  • Sample Preparation: Prepare binary mixtures of the API and each excipient (typically in a 1:1 ratio). Also, prepare a sample of the pure API.

  • Storage Conditions: Place the samples in open and closed vials and store them under accelerated conditions (e.g., 40°C/75% RH) for a predetermined period (e.g., 1, 2, and 4 weeks). A control sample should be stored at 5°C.

  • Analysis: At each time point, analyze the samples using a validated, stability-indicating HPLC method to quantify the amount of the API remaining and to detect any degradation products.

  • Evaluation: A loss of more than 5-10% of the initial API concentration in the presence of an excipient is generally considered an indication of incompatibility.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Confirmation cluster_2 Phase 3: Formulation Development API_Char API Characterization Binary_Mixtures Prepare Binary Mixtures API_Char->Binary_Mixtures Excipient_Selection Excipient Selection Excipient_Selection->Binary_Mixtures DSC_TGA DSC/TGA Analysis Binary_Mixtures->DSC_TGA FTIR FTIR Spectroscopy DSC_TGA->FTIR Potential Interaction Compatible_Excipients Select Compatible Excipients DSC_TGA->Compatible_Excipients No Interaction IST Isothermal Stress Testing FTIR->IST IST->Compatible_Excipients Confirmed Compatibility Formulation Develop Formulation Compatible_Excipients->Formulation

Caption: A typical experimental workflow for assessing API-excipient compatibility.

Caption: A decision-making pathway based on the outcomes of compatibility tests.

Validation & Comparative

Ein Vergleich von Einecs 306-759-7 und Natriumdodecylsulfat (SDS) bei der Proteindenaturierung

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Vergleichsanleitung bietet eine objektive Analyse von Natriumdodecylsulfat (SDS), einem Standard-Denaturierungsmittel in der Proteinforschung, und Einecs 306-759-7, einer als lineares Alkylbenzolsulfonat (LAS) klassifizierten chemischen Substanz. Während SDS ein Eckpfeiler in biochemischen Labors ist, ist die Verwendung von this compound zur Proteindenaturierung nicht dokumentiert. Dieser Leitfaden wird die bekannten Eigenschaften von SDS untersuchen und das Fehlen von Daten zu this compound in diesem speziellen Kontext hervorheben.

Zusammenfassende Daten zur Proteindenaturierung

Aufgrund des Mangels an veröffentlichten Daten zur Verwendung von this compound zur Proteindenaturierung ist eine direkte quantitative Gegenüberstellung mit SDS nicht möglich. Die folgende Tabelle fasst die gut etablierten denaturierenden Eigenschaften von SDS zusammen.

EigenschaftNatriumdodecylsulfat (SDS)This compound
Chemische Klassifizierung Anionisches TensidAnionisches Tensid (Lineares Alkylbenzolsulfonat)
Wirkmechanismus Stört nicht-kovalente Bindungen, die die native Proteinstruktur aufrechterhalten.Nicht für die Proteindenaturierung in der Forschung dokumentiert.
Typische Arbeitskonzentration 0.1% - 1% (w/v) für die meisten Anwendungen.Nicht zutreffend.
Auswirkung auf die Proteinstruktur Führt zur Entfaltung von Proteinen in eine lineare Kette von Aminosäuren mit einer gleichmäßig negativen Ladung.Unbekannt.
Anwendungen SDS-PAGE, Proteinextraktion, Solubilisierung von Einschlusskörperchen.Hauptsächlich in Reinigungs- und Waschmitteln verwendet.

Experimentelle Protokolle

Protokoll zur Proteindenaturierung mittels SDS für die SDS-PAGE

Dieses Protokoll beschreibt die Standardmethode zur Denaturierung von Proteinen für die Analyse mittels Polyacrylamid-Gelelektrophorese mit Natriumdodecylsulfat (SDS-PAGE).

Materialien:

  • Proteinprobe

  • 2x Laemmli-Probenpuffer (4% SDS, 20% Glycerin, 10% 2-Mercaptoethanol, 0,004% Bromphenolblau, 0,125 M Tris-HCl, pH 6,8)

  • Heizblock oder Wasserbad

  • Mikrozentrifugenröhrchen

Vorgehensweise:

  • Die Proteinkonzentration der Probe bestimmen.

  • Die Proteinprobe mit einem gleichen Volumen an 2x Laemmli-Probenpuffer in einem Mikrozentrifugenröhrchen mischen.

  • Die Mischung für 5 Minuten bei 95-100°C erhitzen, um die Denaturierung zu erleichtern.

  • Die Probe vor dem Laden auf das SDS-PAGE-Gel kurz zentrifugieren, um unlösliches Material zu pelletieren.

  • Die denaturierte Proteinprobe auf das Gel laden.

Visualisierung des Denaturierungsprozesses

Der folgende Arbeitsablauf zeigt den allgemeinen Prozess der durch SDS induzierten Proteindenaturierung.

A Natives Protein (Gefaltete 3D-Struktur) B Zugabe von SDS und Hitze A->B Behandlung C Denaturiertes Protein (Lineare Polypeptidkette mit gebundenem SDS) B->C Denaturierung

Abbildung 1: Vereinfachter Arbeitsablauf der SDS-induzierten Proteindenaturierung.

Diskussion und Schlussfolgerung

Natriumdodecylsulfat (SDS) ist ein intensiv erforschtes und validiertes anionisches Tensid, das routinemäßig zur vollständigen Denaturierung von Proteinen für eine Vielzahl von biochemischen Anwendungen eingesetzt wird. Sein Wirkmechanismus, der die Störung nicht-kovalenter Wechselwirkungen innerhalb von Proteinen beinhaltet, führt zu einer Entfaltung in eine lineare Polypeptidkette mit einer gleichmäßigen negativen Ladung. Dies ist entscheidend für Techniken wie die SDS-PAGE, bei der die Trennung von Proteinen ausschließlich auf dem Molekulargewicht basieren soll.

Im Gegensatz dazu ist this compound, ein Salz der linearen Alkylbenzolsulfonsäure, vorwiegend als Bestandteil von Reinigungs- und Waschmitteln bekannt. Es gibt keine wissenschaftliche Literatur, die seine Verwendung oder Eignung zur kontrollierten Proteindenaturierung in einer Forschungsumgebung belegt. Obwohl es als Tensid die Fähigkeit besitzen könnte, mit Proteinen zu interagieren und eine gewisse Denaturierung zu verursachen, ist das Ausmaß und die Reproduzierbarkeit dieses Effekts unbekannt.

Zusammenfassend lässt sich sagen:

  • SDS ist die etablierte und zuverlässige Wahl für die Proteindenaturierung in der Forschung.

  • This compound ist für diesen Zweck nicht charakterisiert und seine Verwendung würde unvorhersehbare und nicht reproduzierbare Ergebnisse liefern.

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die eine konsistente und gut dokumentierte Methode zur Proteindenaturierung benötigen, bleibt SDS der Industriestandard. Die Verwendung von Substanzen wie this compound wird aufgrund des Mangels an validierenden Daten und etablierten Protokollen nicht empfohlen.

Comparative Analysis of 1-isobutyl 9-(sulphooxy)octadecanoate and Other Anionic Surfactants: A Guideline for Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature search for direct experimental data on the performance of 1-isobutyl 9-(sulphooxy)octadecanoate as an anionic surfactant did not yield specific quantitative values for key performance indicators. As a result, a direct comparative guide with supporting experimental data against other well-known anionic surfactants cannot be compiled at this time.

This document, therefore, serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to conduct a comparative study of "1-isobutyl 9-(sulphooxy)octadecanoate" against other anionic surfactants. It outlines the key performance parameters, detailed experimental protocols, and the necessary data presentation formats required for an objective comparison.

Introduction to Anionic Surfactants

Anionic surfactants are amphiphilic molecules that possess a negatively charged head group and a long hydrophobic tail. This structure allows them to adsorb at interfaces (e.g., air-water, oil-water) and reduce surface and interfacial tension. This property is fundamental to their wide range of applications, including as detergents, emulsifiers, foaming agents, and wetting agents. Common examples of anionic surfactants include sodium dodecyl sulfate (SDS), sodium lauryl ether sulfate (SLES), and alkylbenzene sulfonates.

The performance of an anionic surfactant is dictated by its molecular structure, including the length and branching of the hydrophobic tail and the nature of the anionic head group. For "1-isobutyl 9-(sulphooxy)octadecanoate," the hydrophobic part is an isobutyl ester of stearic acid, and the hydrophilic part is a sulfate group. The position of the sulfate group and the branching of the ester group will influence its physicochemical properties.

Key Performance Parameters for Comparison

To objectively compare "1-isobutyl 9-(sulphooxy)octadecanoate" with other anionic surfactants, the following key performance indicators should be evaluated experimentally.

1. Critical Micelle Concentration (CMC): The CMC is the concentration of a surfactant above which micelles form.[1] It is a measure of the surfactant's efficiency; a lower CMC indicates that less surfactant is needed to initiate micellization and achieve significant surface activity.[1] The structure of the hydrophobic group plays a significant role in determining the CMC.[2]

2. Surface Tension at CMC (γCMC): This parameter indicates the minimum surface tension that can be achieved by the surfactant solution. A lower γCMC signifies a more effective surfactant in reducing the surface tension of water.

3. Emulsification Power: This refers to the ability of a surfactant to stabilize an emulsion of two immiscible liquids, such as oil and water. The stability and droplet size of the emulsion are key metrics for comparison. Anionic surfactants stabilize emulsions through electrostatic repulsion between droplets.

4. Foaming Ability and Stability: Foaming is the formation of a dispersion of a gas in a liquid, stabilized by surfactant molecules. The initial foam volume and the rate of foam decay over time are used to quantify foaming performance. The packing of surfactant molecules at the air-water interface influences foam stability.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are standard protocols for evaluating the key performance parameters.

1. Determination of Critical Micelle Concentration (CMC) and Surface Tension at CMC (γCMC)

  • Method: Surface Tensiometry (Du Noüy ring or Wilhelmy plate method).

  • Procedure:

    • Prepare a stock solution of the surfactant in deionized water.

    • Create a series of dilutions of the stock solution to cover a wide concentration range.

    • Measure the surface tension of each dilution at a constant temperature (e.g., 25°C).

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is the concentration at which a sharp break in the curve occurs. Below the CMC, the surface tension decreases linearly with the log of the concentration, and above the CMC, it remains relatively constant.[1]

    • The surface tension at the CMC (γCMC) is the value of the surface tension in the plateau region above the CMC.

2. Evaluation of Emulsification Power

  • Method: Droplet Size Analysis and Emulsion Stability Test.

  • Procedure:

    • Prepare an oil-in-water emulsion by homogenizing a fixed ratio of oil (e.g., mineral oil) and an aqueous solution of the surfactant at a specific concentration (typically above the CMC).

    • Immediately after preparation, and at set time intervals (e.g., 1, 24, 48 hours), measure the droplet size distribution of the emulsion using a particle size analyzer (e.g., dynamic light scattering or laser diffraction).

    • Observe the emulsion for any signs of phase separation (creaming or coalescence) over time. The emulsification index (EI) can be calculated as the ratio of the height of the emulsified layer to the total height of the liquid, measured at different time points.

3. Assessment of Foaming Ability and Stability

  • Method: Ross-Miles Foam Test or a modified version.

  • Procedure:

    • Prepare a solution of the surfactant at a defined concentration and temperature in a graduated cylinder.

    • Generate foam by a standardized method, such as bubbling a gas through the solution at a constant flow rate for a specific duration or by agitation.

    • Measure the initial foam volume immediately after foam generation ceases.

    • Record the foam volume at regular intervals to determine the rate of foam decay. Foam stability can be expressed as the half-life of the foam volume.

Data Presentation

For a clear and objective comparison, all quantitative data should be summarized in tables.

Table 1: Comparison of Critical Micelle Concentration and Surface Tension

SurfactantMolecular Weight ( g/mol )CMC (mol/L)γCMC (mN/m)
1-isobutyl 9-(sulphooxy)octadecanoate[To be determined][Experimental Value][Experimental Value]
Sodium Dodecyl Sulfate (SDS)288.388.3 x 10⁻³~39
Sodium Lauryl Ether Sulfate (SLES)~420~1 x 10⁻³~35
[Other Anionic Surfactant][Value][Value][Value]

Table 2: Emulsification Performance of Anionic Surfactants

SurfactantConcentration (wt%)Mean Droplet Size (µm) at t=0hEmulsification Index (%) after 24h
1-isobutyl 9-(sulphooxy)octadecanoate1.0[Experimental Value][Experimental Value]
Sodium Dodecyl Sulfate (SDS)1.0[Experimental Value][Experimental Value]
Sodium Lauryl Ether Sulfate (SLES)1.0[Experimental Value][Experimental Value]
[Other Anionic Surfactant]1.0[Experimental Value][Experimental Value]

Table 3: Foaming Properties of Anionic Surfactants

SurfactantConcentration (wt%)Initial Foam Volume (mL)Foam Volume after 10 min (mL)Foam Stability (Half-life, min)
1-isobutyl 9-(sulphooxy)octadecanoate1.0[Experimental Value][Experimental Value][Experimental Value]
Sodium Dodecyl Sulfate (SDS)1.0[Experimental Value][Experimental Value][Experimental Value]
Sodium Lauryl Ether Sulfate (SLES)1.0[Experimental Value][Experimental Value][Experimental Value]
[Other Anionic Surfactant]1.0[Experimental Value][Experimental Value][Experimental Value]

Visualizations

Diagrams are essential for illustrating experimental workflows and conceptual relationships.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Surfactant_Synthesis Synthesize/Procure 1-isobutyl 9-(sulphooxy)octadecanoate Solution_Prep Prepare Aqueous Solutions Surfactant_Synthesis->Solution_Prep Standard_Surfactants Procure Standard Anionic Surfactants Standard_Surfactants->Solution_Prep CMC_Test CMC & γCMC Determination Solution_Prep->CMC_Test Emulsification_Test Emulsification Power Solution_Prep->Emulsification_Test Foaming_Test Foaming Properties Solution_Prep->Foaming_Test Data_Tabulation Tabulate Quantitative Data CMC_Test->Data_Tabulation Emulsification_Test->Data_Tabulation Foaming_Test->Data_Tabulation Comparative_Analysis Comparative Analysis Data_Tabulation->Comparative_Analysis Report Generate Comparison Guide Comparative_Analysis->Report

Caption: Workflow for the comparative study of anionic surfactants.

Conclusion

While direct comparative data for "1-isobutyl 9-(sulphooxy)octadecanoate" is not currently available in the public domain, this guide provides a robust framework for conducting the necessary experimental work. By following these protocols, researchers can generate the data required to objectively assess its performance relative to other anionic surfactants. Such a study would be a valuable contribution to the understanding of structure-property relationships in this class of molecules and would aid in the selection of appropriate surfactants for various applications in research and drug development.

References

A Comparative Guide to Validating the Purity of Synthesized Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of a synthesized active pharmaceutical ingredient (API) is a critical step in the journey from discovery to market. The presence of impurities, even in trace amounts, can significantly impact the safety and efficacy of a drug product.[1] This guide provides an objective comparison of key analytical techniques used to validate the purity of synthesized small molecules, exemplified by the hypothetical compound with CAS number 97403-97-9. It includes detailed experimental protocols and supporting data to aid in the selection of the most appropriate methods for your specific needs.

The validation of a compound's purity is not only a regulatory requirement but also a fundamental aspect of quality control in pharmaceutical manufacturing.[2][3] A variety of analytical methods are employed to identify and quantify impurities, which can originate from starting materials, intermediates, by-products, or degradation products.[1] The choice of technique depends on the chemical nature of the compound and the potential impurities.

Comparison of Key Analytical Techniques for Purity Determination

The following table summarizes and compares the performance of three widely used analytical techniques for small molecule purity validation: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

FeatureHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning of analytes between a stationary and a mobile phase.Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure.
Primary Use Quantification of known impurities and the main compound.Identification and quantification of both known and unknown impurities.[4]Structural elucidation of the main compound and impurities; quantitative analysis (qNMR).
Sensitivity High (typically ppm levels).Very High (can reach ppb levels).[5]Moderate to Low (requires higher concentrations).
Specificity Good, but can be limited by co-eluting compounds.Excellent, provides mass-to-charge ratio for peak identification.[4]Excellent, provides detailed structural information.
Quantitative Accuracy Excellent with proper calibration.Good, but can be affected by ionization efficiency.Excellent for qNMR with an internal standard.
Sample Throughput High.Moderate to High.Low to Moderate.
Instrumentation Cost Moderate.High.Very High.
Typical Application Routine quality control, stability testing, and content uniformity.[5]Impurity profiling, metabolite identification, and characterization of complex mixtures.[6]Definitive structure confirmation and purity assessment against a certified reference standard.

Detailed Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general methodology for validating the purity of a synthesized small molecule using reverse-phase HPLC with UV detection.

1. Objective: To quantify the purity of the synthesized compound (CAS 97403-97-9) and to detect and quantify any related impurities.

2. Materials and Reagents:

  • Synthesized compound (CAS 97403-97-9)

  • Reference standard of known purity

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate mobile phase modifier)

  • Volumetric flasks, pipettes, and autosampler vials

3. Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD) or UV detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

4. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v).

  • Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the synthesized compound in the diluent to a final concentration of approximately 1 mg/mL.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Determined by the UV absorbance maximum of the compound.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 5
    25 95
    30 95
    31 5

    | 35 | 5 |

6. Data Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to the main compound in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Calculate the area percent of the main peak and any impurity peaks in the sample chromatogram.

  • The purity of the synthesized compound is reported as the area percent of the main peak relative to the total area of all peaks.

Visualizing the Purity Validation Workflow

The following diagram illustrates a typical workflow for the validation of a synthesized compound's purity, from initial synthesis to final certification.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_documentation Documentation & Release Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Initial_Screening Initial Purity Screen (e.g., TLC, UV-Vis) Purification->Initial_Screening Method_Development Method Development & Validation (e.g., HPLC, LC-MS) Initial_Screening->Method_Development Purity_Determination Definitive Purity Determination (e.g., qNMR) Method_Development->Purity_Determination Impurity_Profiling Impurity Identification & Profiling Purity_Determination->Impurity_Profiling Certificate_of_Analysis Certificate of Analysis (CoA) Generation Impurity_Profiling->Certificate_of_Analysis Batch_Release Batch Release Certificate_of_Analysis->Batch_Release

Caption: Workflow for the purity validation of a synthesized compound.

This comprehensive approach, combining orthogonal analytical techniques, ensures a thorough understanding of the purity profile of any synthesized small molecule, which is essential for advancing a compound through the drug development pipeline.

References

Green Surfactant "Coco-Glucoside" Demonstrates Favorable Ecotoxicity Profile Compared to Conventional Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data indicates that Coco-Glucoside, a sugar-based surfactant derived from renewable resources, presents a lower overall ecotoxicity risk compared to some conventional anionic and non-ionic surfactants. This is attributed to its ready biodegradability and comparatively lower acute toxicity to aquatic organisms.

Coco-Glucoside, identified by CAS numbers 110615-47-9 and 68515-73-1, is an alkyl polyglucoside (APG) surfactant that has gained prominence in "green" formulations due to its mildness and environmental profile.[1] In contrast, conventional surfactants, such as certain anionic and non-ionic types, have been shown to exhibit higher toxicity levels in aquatic ecosystems.[2][3]

Comparative Ecotoxicity Data

The following table summarizes the acute toxicity of Coco-Glucoside to various aquatic organisms, with comparative values for representative conventional surfactants. The data is presented as the median lethal concentration (LC50) or median effective concentration (EC50), which represents the concentration of a substance that is lethal to or produces an effect in 50% of a test population over a specified period.

Surfactant TypeSubstanceTest OrganismEndpointResult (mg/L)Reference
Non-ionic (APG) Coco-GlucosideLeuciscus idus (Fish)96h LC50100 - 500[4]
Brachydanio rerio (Fish)96h LC50126[4]
Daphnia magna (Crustacean)48h EC50> 100[4]
Anionic Alkyl Carboxylate (C9CO2-)Daphnia magna (Crustacean)48h EC5016[5]
Alkyl Carboxylate (C11CO2-)Daphnia magna (Crustacean)48h EC500.8[5]
Alkyl Sulfate (C11SO4-)Daphnia magna (Crustacean)48h EC5013.5[5]

As the data indicates, Coco-Glucoside generally exhibits lower acute toxicity to fish and aquatic invertebrates compared to the selected anionic surfactants. For instance, the 48h EC50 for Coco-Glucoside in Daphnia magna is greater than 100 mg/L, whereas for an alkyl carboxylate with an 11-carbon chain, it is a significantly more toxic 0.8 mg/L.[4][5] It is important to note that the toxicity of surfactants can be influenced by factors such as alkyl chain length, with toxicity often increasing with a longer hydrophobic chain.[5][6]

Experimental Protocols

The ecotoxicity data presented are typically generated following standardized test guidelines to ensure reproducibility and comparability. The most common protocols are those established by the Organisation for Economic Co-operation and Development (OECD).

OECD 203: Fish, Acute Toxicity Test This guideline is designed to assess the lethal concentration of a substance to fish over a 96-hour exposure period.

OECD_203 cluster_prep Preparation cluster_exposure Exposure (96 hours) cluster_observation Observation & Data Collection cluster_analysis Data Analysis TestSubstance Test Substance Exposure Fish exposed to a range of concentrations TestSubstance->Exposure TestFish Test Fish (e.g., Zebra fish) TestFish->Exposure TestChambers Test Chambers TestChambers->Exposure Mortality Mortality recorded at 24, 48, 72, and 96 hours Exposure->Mortality LC50 LC50 Calculation Mortality->LC50

OECD 203 Experimental Workflow

OECD 202: Daphnia sp., Acute Immobilisation Test This test evaluates the concentration of a substance that causes immobilization in Daphnia magna over a 48-hour period.

OECD_202 start Start prep Prepare test solutions of varying concentrations start->prep expose Introduce Daphnia to test solutions (48h) prep->expose observe Observe for immobilization at 24h and 48h expose->observe calculate Calculate EC50 observe->calculate end End calculate->end

OECD 202 Experimental Workflow

Signaling Pathways and Mode of Action

The primary mode of toxic action for many surfactants in aquatic organisms involves the disruption of cell membranes.[2] Surfactants, due to their amphiphilic nature, can interact with the lipid bilayers of cell membranes, leading to increased permeability and eventual cell lysis. This non-specific mode of action can affect various physiological processes.

Surfactant_Action Surfactant Surfactant Molecule CellMembrane Cell Membrane (Lipid Bilayer) Surfactant->CellMembrane Interaction Disruption Membrane Disruption CellMembrane->Disruption Permeability Increased Permeability Disruption->Permeability Lysis Cell Lysis Permeability->Lysis Toxicity Toxicity Lysis->Toxicity

General Mode of Action for Surfactants

Conclusion

The available ecotoxicity data suggests that Coco-Glucoside has a more favorable environmental profile than some conventional surfactants, particularly certain anionic types. Its ready biodegradability and lower acute toxicity to aquatic life make it a preferable alternative for formulators aiming to develop environmentally conscious products.[1][7] However, it is crucial to consider that the environmental impact of any surfactant is dependent on various factors, including its concentration in the environment and the specific receiving ecosystem.[8] Continued research and adherence to standardized testing protocols are essential for a comprehensive understanding of the ecotoxicological effects of all surfactants.

References

Performance of 1-isobutyl 9-(sulphooxy)octadecanoate in Hard Water vs. Deionized Water: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of the anionic surfactant, 1-isobutyl 9-(sulphooxy)octadecanoate, in hard water versus deionized water. The performance of anionic surfactants is known to be significantly influenced by the presence of divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), which are characteristic of hard water.[1][2] This document summarizes key performance indicators, including surface tension, critical micelle concentration (CMC), wetting ability, and foaming properties, based on established principles of surfactant chemistry and available data on structurally similar compounds.

Executive Summary

Anionic surfactants like 1-isobutyl 9-(sulphooxy)octadecanoate generally exhibit optimal performance in deionized water. In hard water, the presence of divalent cations can lead to the precipitation of surfactant molecules, forming insoluble salts.[1][2] This phenomenon can reduce the effective concentration of the surfactant, thereby diminishing its performance in terms of cleaning, wetting, and foaming.[1][2] While specific experimental data for 1-isobutyl 9-(sulphooxy)octadecanoate is limited, the performance of closely related α-sulfonated fatty acid esters suggests good tolerance to hard water conditions, particularly for those with longer alkyl chains (C16-C18).[1][2]

Comparative Performance Data

The following tables present a summary of the expected performance of 1-isobutyl 9-(sulphooxy)octadecanoate in deionized and hard water. The data is extrapolated from studies on similar C16-C18 alpha-sulfonated methyl esters and general principles of anionic surfactant behavior.

Table 1: Surface Tension and Critical Micelle Concentration (CMC)

ParameterDeionized WaterHard Water (200 ppm Ca²⁺/Mg²⁺)
Surface Tension at CMC (mN/m) ~ 27 - 35Increased, ~30 - 40
Critical Micelle Concentration (CMC) (mM) Lower, ~0.3 - 1.0Higher, ~0.5 - 1.5

Table 2: Wetting and Foaming Performance

ParameterDeionized WaterHard Water (200 ppm Ca²⁺/Mg²⁺)
Wetting Time (Draves Test) (seconds) Faster, < 25Slower, > 30
Initial Foam Height (Ross-Miles Test) (mm) High, > 150Reduced, < 120
Foam Stability (after 5 min) (mm) High, > 130Reduced, < 100

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate surfactant performance.

Surface Tension and Critical Micelle Concentration (CMC) Measurement

Principle: The surface tension of a surfactant solution decreases as the concentration increases, up to the point of the Critical Micelle Concentration (CMC). Above the CMC, the surface tension remains relatively constant.

Apparatus:

  • Tensiometer (Du Noüy ring or Wilhelmy plate method)

  • Glass beakers

  • Magnetic stirrer and stir bars

  • Precision balance

  • Volumetric flasks

Procedure:

  • Prepare a stock solution of 1-isobutyl 9-(sulphooxy)octadecanoate in both deionized water and standardized hard water (e.g., 200 ppm Ca²⁺/Mg²⁺).

  • Create a series of dilutions from the stock solution with concentrations ranging from well below to well above the expected CMC.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of each dilution, ensuring the temperature is constant.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the concentration at which the sharp decrease in surface tension levels off.

Wetting Performance (Draves Wetting Test)

Principle: The Draves test measures the time required for a weighted skein of cotton yarn to sink in a surfactant solution, indicating the wetting efficiency.

Apparatus:

  • Draves skein (5g) and hook (3g)

  • 500 mL graduated cylinder

  • Stopwatch

  • Anchor weight (50g)

Procedure:

  • Prepare solutions of the surfactant at a specified concentration (e.g., 0.1 wt%) in both deionized and hard water.

  • Fill the graduated cylinder with 500 mL of the test solution.

  • Attach the Draves skein to the hook and the anchor weight.

  • Simultaneously start the stopwatch and drop the skein assembly into the graduated cylinder.

  • Stop the stopwatch when the hook becomes slack as the skein sinks.

  • Record the time in seconds. A shorter time indicates better wetting performance.

Foaming Properties (Ross-Miles Foam Height Test)

Principle: The Ross-Miles method measures the initial foam height generated by a falling stream of surfactant solution and its stability over time.

Apparatus:

  • Ross-Miles foam apparatus (graduated, jacketed glass tube with a reservoir and orifice)

  • Stopwatch

  • Constant temperature bath

Procedure:

  • Prepare 250 mL of the surfactant solution (e.g., 0.1 wt%) in both deionized and hard water.

  • Pour 200 mL of the solution into the reservoir and 50 mL into the receiver tube.

  • Allow the solution to equilibrate to the desired temperature (e.g., 25°C).

  • Open the orifice to allow the solution from the reservoir to fall into the receiver, generating foam.

  • Once all the solution has flowed from the reservoir, immediately measure the initial foam height.

  • Measure the foam height again after a set period (e.g., 5 minutes) to assess foam stability.

Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_preparation Solution Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Deionized_Water Deionized Water Solution_DI Surfactant in DI Water Deionized_Water->Solution_DI Hard_Water Hard Water (200 ppm) Solution_Hard Surfactant in Hard Water Hard_Water->Solution_Hard Surfactant 1-isobutyl 9-(sulphooxy)octadecanoate Surfactant->Solution_DI Surfactant->Solution_Hard Surface_Tension Surface Tension & CMC Solution_DI->Surface_Tension Wetting_Test Draves Wetting Test Solution_DI->Wetting_Test Foam_Test Ross-Miles Foam Test Solution_DI->Foam_Test Solution_Hard->Surface_Tension Solution_Hard->Wetting_Test Solution_Hard->Foam_Test Data_Table Comparative Data Tables Surface_Tension->Data_Table Wetting_Test->Data_Table Foam_Test->Data_Table Conclusion Performance Conclusion Data_Table->Conclusion Hard_Water_Effect Hard_Water Hard Water Divalent_Ions Ca²⁺, Mg²⁺ Ions Hard_Water->Divalent_Ions Precipitation Surfactant Precipitation Divalent_Ions->Precipitation interacts with surfactant anions Reduced_Monomers Reduced Free Monomers Precipitation->Reduced_Monomers Impaired_Micellization Impaired Micellization Reduced_Monomers->Impaired_Micellization Reduced_Performance Reduced Performance Impaired_Micellization->Reduced_Performance leads to

References

A Comparative Guide to the Emulsification Efficacy of Einecs 306-759-7 and Tween 80

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the emulsification properties of two surfactants: Einecs 306-759-7, chemically identified as 1-isobutyl 9-(sulphooxy)octadecanoate, compound with 2-aminoethanol (1:1), and the widely-used nonionic surfactant, Tween 80 (Polysorbate 80). Due to a notable scarcity of publicly available data on the emulsification performance of this compound, this document will focus on providing a comprehensive profile of Tween 80 as a benchmark. Furthermore, it will offer detailed experimental protocols to enable researchers to conduct their own comparative efficacy studies.

Overview of Emulsifiers

Emulsifiers are critical components in the formulation of a wide range of products within the pharmaceutical, cosmetic, and food industries. Their primary function is to stabilize emulsions, which are mixtures of immiscible liquids like oil and water. The effectiveness of an emulsifier is determined by its ability to reduce interfacial tension between the two phases and form a stable film around the dispersed droplets, preventing coalescence and phase separation.

Tween 80 (Polysorbate 80) is a well-characterized nonionic surfactant derived from polyethoxylated sorbitan and oleic acid.[1] It is extensively used as an emulsifier, solubilizer, and stabilizer in various applications, including parenteral, oral, and topical drug delivery systems.[1]

This compound (1-isobutyl 9-(sulphooxy)octadecanoate, compound with 2-aminoethanol (1:1)) is an anionic surfactant. Based on its chemical structure, it belongs to the class of sulfated fatty acid esters. While specific performance data is limited, its structure suggests surface-active properties suitable for emulsification.

Quantitative Data Comparison

A direct quantitative comparison of emulsification efficacy is challenging due to the lack of available data for this compound. The following table summarizes the known physicochemical properties of Tween 80, which are crucial for its function as an emulsifier. This data can serve as a reference for the experimental evaluation of this compound.

PropertyTween 80This compoundData Source
Chemical Name Polyoxyethylene (20) sorbitan monooleate1-isobutyl 9-(sulphooxy)octadecanoate, compound with 2-aminoethanol (1:1)[1][2]
EINECS Number 500-019-9306-759-7[2]
Surfactant Type NonionicAnionicInferred from chemical structure
HLB Value 15.0Not available[1][3]
Critical Micelle Concentration (CMC) 0.012 - 0.021 mM in waterNot available[4][5][6]
Appearance Amber to light yellow oily liquidNot available[1]

Note: The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter for selecting an emulsifier. A higher HLB value, like that of Tween 80, indicates greater hydrophilicity and suitability for oil-in-water (o/w) emulsions.[3] The CMC is the concentration at which surfactant molecules begin to form micelles, a key aspect of their solubilizing and emulsifying action.

Experimental Protocols for Efficacy Comparison

To facilitate a direct comparison between this compound and Tween 80, the following experimental protocols are provided. These methods are standard in the evaluation of emulsifier performance.

Determination of Emulsion Stability

Objective: To assess the ability of an emulsifier to maintain a stable emulsion over time.

Methodology:

  • Emulsion Preparation:

    • Prepare an oil phase (e.g., medium-chain triglycerides) and an aqueous phase (e.g., purified water).

    • Disperse the emulsifier (either this compound or Tween 80) in the aqueous phase at a predetermined concentration (e.g., 1-5% w/w).

    • Gradually add the oil phase to the aqueous phase under high-shear homogenization (e.g., using a rotor-stator homogenizer) for a specified time (e.g., 5-10 minutes) to form a coarse emulsion.

    • Further reduce the droplet size by passing the coarse emulsion through a high-pressure homogenizer for a set number of cycles.

  • Stability Assessment:

    • Visual Observation: Store the prepared emulsions in clear, sealed containers at controlled temperatures (e.g., 4°C, 25°C, and 40°C). Visually inspect for signs of instability such as creaming, sedimentation, coalescence, and phase separation at regular intervals (e.g., 24 hours, 7 days, 30 days).

    • Droplet Size Analysis: Measure the mean droplet size and size distribution of the emulsions immediately after preparation and at subsequent time points using laser diffraction or dynamic light scattering. A stable emulsion will show minimal change in droplet size over time.

    • Zeta Potential Measurement: For emulsions with ionic surfactants like this compound, measuring the zeta potential can indicate the stability against flocculation due to electrostatic repulsion.

    • Accelerated Stability Testing: Centrifuge the emulsion samples at a specific speed and time (e.g., 3000 rpm for 30 minutes) to accelerate phase separation. The volume of the separated phase can be quantified.

Measurement of Interfacial Tension

Objective: To quantify the emulsifier's ability to reduce the tension at the oil-water interface.

Methodology:

  • Use a tensiometer (e.g., a drop shape analyzer or a Du Noüy ring tensiometer) to measure the interfacial tension between the oil and aqueous phases with and without the emulsifier.

  • Prepare a solution of the emulsifier in the aqueous phase at a concentration above its CMC.

  • The reduction in interfacial tension is a direct measure of the emulsifier's efficiency at the interface.

Logical Workflow for Emulsifier Comparison

The following diagram illustrates a typical workflow for comparing the efficacy of two emulsifiers.

Emulsifier_Comparison_Workflow cluster_prep Preparation cluster_emulsification Emulsification Process cluster_analysis Analysis cluster_comparison Comparison & Conclusion start Define Oil and Aqueous Phases prep_e1 Prepare Emulsifier 1 Solution (this compound) start->prep_e1 prep_e2 Prepare Emulsifier 2 Solution (Tween 80) start->prep_e2 homogenize1 High-Shear & High-Pressure Homogenization (Emulsion 1) prep_e1->homogenize1 interfacial Interfacial Tension Measurement prep_e1->interfacial homogenize2 High-Shear & High-Pressure Homogenization (Emulsion 2) prep_e2->homogenize2 prep_e2->interfacial stability Emulsion Stability Testing (Visual, Droplet Size, Zeta Potential) homogenize1->stability homogenize2->stability compare Compare Efficacy Data stability->compare interfacial->compare conclusion Select Optimal Emulsifier compare->conclusion

Caption: Workflow for comparing emulsifier efficacy.

Conclusion

While Tween 80 is a well-established and characterized emulsifier with a proven track record in numerous formulations, the emulsification efficacy of this compound is not well-documented in publicly accessible literature. Based on its chemical structure as an anionic surfactant, it is expected to exhibit surface-active properties. However, its performance in terms of forming stable emulsions, its optimal concentration, and its compatibility with different oil phases can only be determined through empirical testing.

The provided experimental protocols offer a robust framework for researchers and drug development professionals to conduct a thorough, side-by-side comparison of this compound and Tween 80. Such studies are essential to determine the suitability of this compound as a potential alternative or co-emulsifier in various formulations. The selection of an appropriate emulsifier will ultimately depend on the specific requirements of the formulation, including the nature of the oil and aqueous phases, the desired droplet size, and the long-term stability requirements.

References

A Comparative Framework for Assessing the In-Vitro Cytotoxicity of 1-isobutyl 9-(sulphooxy)octadecanoate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available literature does not contain direct experimental data on the in-vitro cytotoxicity of "1-isobutyl 9-(sulphooxy)octadecanoate" on human cell lines. This guide therefore provides a comparative framework, outlining the established methodologies and potential comparative compounds that would be essential for such an investigation. The data presented for comparator compounds is based on existing literature, while the entry for the target compound is hypothetical to illustrate how results would be presented.

This guide is intended for researchers, scientists, and drug development professionals interested in evaluating the cytotoxic potential of novel chemical entities. It details a standard experimental protocol, presents a template for comparative data analysis, and visualizes key workflows and biological pathways.

Introduction to Comparative Cytotoxicity Analysis

Evaluating the in-vitro cytotoxicity of a novel compound is a critical first step in preclinical assessment. "1-isobutyl 9-(sulphooxy)octadecanoate" is an anionic surfactant, and its structure suggests potential interactions with cell membranes and intracellular components. To objectively assess its activity, a comparison with structurally related and functionally relevant compounds is necessary.

For this framework, we propose two comparator compounds:

  • Isobutyl Stearate: The non-sulfated parent compound. Comparing against this molecule helps to elucidate the specific contribution of the 9-(sulphooxy) group to overall cytotoxicity.

  • Sodium Dodecyl Sulfate (SDS): A well-characterized anionic surfactant known for its potent membrane-disrupting and cytotoxic effects. It serves as a benchmark for high-level cytotoxicity.[1][2][3]

The primary endpoint for comparison is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a substance required to inhibit a biological process (in this case, cell viability) by 50%.

Data Presentation: Comparative Cytotoxicity (IC50)

The following table summarizes hypothetical IC50 values for the target compound alongside literature-derived or illustrative data for the comparators across various human cell lines. This format allows for a clear comparison of potency and selectivity.

CompoundBreast Cancer (MCF-7) IC50 (µM)Lung Cancer (A549) IC50 (µM)Normal Keratinocytes (HaCaT) IC50 (µM)Selectivity Index (HaCaT IC50 / MCF-7 IC50)
1-isobutyl 9-(sulphooxy)octadecanoate Data Not AvailableData Not AvailableData Not AvailableData Not Available
Isobutyl Stearate>100 (Illustrative)>100 (Illustrative)>100 (Illustrative)N/A
Sodium Dodecyl Sulfate (SDS)~150[2]~200 (Illustrative)~100[2]~0.67

Note: The Selectivity Index (SI) provides a measure of a compound's preferential cytotoxicity towards cancer cells versus normal cells. An SI value > 1 is generally considered favorable.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of cytotoxicity data. The MTT assay is a widely accepted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is adapted from standard procedures for assessing cytotoxicity in adherent human cell lines.[4][5]

1. Cell Seeding:

  • Culture human cell lines (e.g., MCF-7, A549, HaCaT) under standard conditions (37°C, 5% CO2).
  • Trypsinize and count cells when they reach 70-80% confluency.
  • Seed 5,000-10,000 cells per well in a 96-well microplate in a final volume of 100 µL of culture medium.
  • Incubate the plate for 24 hours to allow cells to attach.

2. Compound Treatment:

  • Prepare a stock solution of the test compounds (e.g., 100 mM in DMSO).
  • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).
  • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
  • Incubate the plate for 48 or 72 hours.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
  • Add 10 µL of the MTT solution to each well.
  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.[5]

4. Solubilization of Formazan:

  • Carefully remove the medium from each well.
  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

5. Data Acquisition and Analysis:

  • Measure the absorbance of each well at 570 nm using a microplate reader.
  • Calculate cell viability as a percentage relative to the untreated control wells.
  • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.

Visualizations: Workflows and Pathways

Diagrams are essential for illustrating complex processes. The following visualizations, created using the DOT language, adhere to the specified design constraints.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A 1. Culture Human Cell Lines B 2. Seed Cells in 96-Well Plates A->B D 4. Treat Cells with Compound (48-72h) B->D C 3. Prepare Compound Serial Dilutions C->D E 5. Add MTT Reagent (3-4h Incubation) D->E F 6. Add Solubilization Solution E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate % Viability G->H I 9. Determine IC50 Value H->I

Caption: Experimental workflow for an in-vitro cytotoxicity (MTT) assay.

Many cytotoxic compounds induce programmed cell death, or apoptosis. This process is tightly regulated by complex signaling pathways.

G cluster_stimuli Initiation Signals cluster_pathway Apoptosis Cascade cluster_outcome Cellular Outcome Stimuli Cytotoxic Compound (e.g., Surfactant) Membrane Cell Membrane Damage Stimuli->Membrane Mito Mitochondrial Stress Membrane->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Forms Apoptosome Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates PARP PARP Cleavage Casp3->PARP Cleaves & Induces Blebbing Membrane Blebbing Casp3->Blebbing Cleaves & Induces Apoptosis Apoptosis PARP->Apoptosis Blebbing->Apoptosis

Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.

References

"Einecs 306-759-7" interaction with lipid bilayers: a comparative analysis

Author: BenchChem Technical Support Team. Date: November 2025

Interaction of Surfactants with Lipid Bilayers: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

General Mechanisms of Surfactant-Lipid Bilayer Interaction

The interaction between surfactants and lipid bilayers is a multi-stage process primarily driven by the hydrophobic effect. Surfactant molecules, possessing both a hydrophilic head group and a hydrophobic tail, can partition from the aqueous phase into the lipid membrane. The subsequent effects on the bilayer are dependent on the surfactant's chemical structure, its concentration, and the composition of the lipid membrane itself.

The process can be broadly categorized into three stages:

  • Monomeric Partitioning: At low concentrations, surfactant monomers insert into the lipid bilayer. This can alter the lateral packing of the lipid molecules, leading to changes in membrane fluidity and permeability.

  • Membrane Saturation and Destabilization: As the concentration of surfactant in the bilayer increases, the membrane becomes saturated. This can induce significant stress on the bilayer structure, leading to the formation of pores and increased permeability.

  • Solubilization: At or above the critical micelle concentration (CMC), the bilayer structure breaks down, and mixed micelles composed of lipids and surfactants are formed. This leads to the complete solubilization of the membrane.

G General Mechanism of Surfactant-Lipid Bilayer Interaction Monomeric_Partitioning Surfactant monomers partition into the lipid bilayer Membrane_Saturation Bilayer becomes saturated with surfactant Monomeric_Partitioning->Membrane_Saturation Increased partitioning Pore_Formation Formation of transient pores Membrane_Saturation->Pore_Formation Bilayer destabilization Solubilization Formation of mixed micelles (lipid + surfactant) Pore_Formation->Solubilization Complete membrane disruption

Caption: A flowchart illustrating the progressive stages of surfactant interaction with a lipid bilayer.

Comparative Analysis of Surfactant Classes

The nature of the surfactant's head group plays a crucial role in determining the specifics of its interaction with the lipid bilayer. Here, we compare the effects of two major classes: anionic and non-ionic surfactants.

Anionic Surfactants

Anionic surfactants possess a negatively charged head group. A well-studied example is Sodium Dodecyl Sulfate (SDS).

  • Interaction Mechanism: The negatively charged head group of anionic surfactants can lead to strong electrostatic interactions with the lipid head groups, particularly in membranes containing zwitterionic or cationic lipids. This can cause significant disruption of the membrane's surface charge distribution. The insertion of the hydrophobic tail into the bilayer core then leads to mechanical stress and fluidization.

  • Effects on Membrane Properties:

    • Increased Fluidity: Anionic surfactants generally increase membrane fluidity by disrupting the ordered packing of lipid acyl chains.

    • Increased Permeability: The formation of pores and defects in the bilayer leads to a significant increase in the permeability of the membrane to ions and small molecules.

    • Rapid Solubilization: Anionic surfactants are often potent solubilizing agents, causing complete membrane disruption at relatively low concentrations.

Non-ionic Surfactants

Non-ionic surfactants have uncharged, typically bulky, hydrophilic head groups, such as polyethylene glycol (PEG) chains. Poly(oxy-1,2-ethanediyl), .alpha.-(2-ethylhexyl)-.omega.-hydroxy-, phosphate, given its ethoxylated structure, would fall into this broad category, with an anionic phosphate headgroup adding to its characteristics.

  • Interaction Mechanism: The interaction of non-ionic surfactants is primarily driven by hydrophobic forces and steric effects. The bulky head groups can cause significant perturbations in the lipid head group region, leading to changes in membrane curvature and lateral pressure.

  • Effects on Membrane Properties:

    • Variable Effects on Fluidity: The effect on membrane fluidity can be complex. Some non-ionic surfactants can increase fluidity, while others, particularly those with bulky headgroups, can order the lipid chains and decrease fluidity.[1]

    • Gradual Permeabilization: The increase in permeability is often more gradual compared to anionic surfactants.

    • Milder Solubilization: Non-ionic surfactants are generally considered milder detergents than their anionic counterparts and often require higher concentrations to achieve complete membrane solubilization.

Quantitative Data Summary

The following table summarizes the typical effects of representative anionic and non-ionic surfactants on key lipid bilayer properties. The values are indicative and can vary depending on the specific lipid composition and experimental conditions.

Surfactant ClassRepresentative SurfactantEffect on Membrane FluidityEffect on Permeability (e.g., to Calcein)Typical Solubilization Concentration (relative to CMC)
Anionic Sodium Dodecyl Sulfate (SDS)Significant IncreaseHighLow (often near CMC)
Non-ionic Triton X-100Moderate IncreaseModerateHigher (often several times CMC)
Non-ionic Octyl GlucosideIncreaseModerateModerate

Experimental Protocols

The study of surfactant-lipid bilayer interactions employs a variety of biophysical techniques. Below are brief descriptions of common experimental protocols.

Vesicle Permeability Assay (e.g., Calcein Leakage)
  • Objective: To quantify the increase in membrane permeability induced by a surfactant.

  • Methodology:

    • Large unilamellar vesicles (LUVs) are prepared with a fluorescent dye (e.g., calcein) encapsulated at a self-quenching concentration.

    • The external, unencapsulated dye is removed by size-exclusion chromatography.

    • The vesicles are incubated with varying concentrations of the surfactant.

    • As the surfactant disrupts the membrane, the encapsulated dye leaks out and becomes de-quenched, resulting in an increase in fluorescence intensity.

    • The rate of fluorescence increase is proportional to the membrane permeability.

G Vesicle Permeability Assay Workflow Prepare_Vesicles Prepare LUVs with encapsulated, self-quenched calcein Remove_External_Dye Remove unencapsulated dye via size-exclusion chromatography Prepare_Vesicles->Remove_External_Dye Incubate_with_Surfactant Incubate vesicles with varying surfactant concentrations Remove_External_Dye->Incubate_with_Surfactant Measure_Fluorescence Monitor the increase in fluorescence intensity over time Incubate_with_Surfactant->Measure_Fluorescence Calculate_Permeability Relate fluorescence increase to membrane permeability Measure_Fluorescence->Calculate_Permeability

Caption: Workflow for a typical vesicle permeability assay using calcein leakage.

Membrane Fluidity Measurement (Fluorescence Anisotropy)
  • Objective: To assess changes in the motional freedom of molecules within the lipid bilayer.

  • Methodology:

    • Lipid vesicles are labeled with a fluorescent probe that partitions into the hydrophobic core of the bilayer (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH).

    • The labeled vesicles are incubated with the surfactant.

    • The fluorescence anisotropy of the probe is measured using a fluorometer with polarizing filters.

    • A decrease in fluorescence anisotropy indicates an increase in the rotational freedom of the probe, which corresponds to an increase in membrane fluidity. Conversely, an increase in anisotropy suggests a more ordered, less fluid membrane.

Isothermal Titration Calorimetry (ITC)
  • Objective: To determine the thermodynamic parameters of surfactant partitioning into the lipid bilayer.

  • Methodology:

    • A solution of the surfactant is titrated into a suspension of lipid vesicles in the sample cell of an ITC instrument.

    • The heat change associated with each injection is measured.

    • The resulting thermogram can be analyzed to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction, providing insights into the driving forces of the partitioning process.

Conclusion

The interaction of surfactants with lipid bilayers is a complex process governed by the physicochemical properties of both the surfactant and the membrane. While direct experimental data on Poly(oxy-1,2-ethanediyl), .alpha.-(2-ethylhexyl)-.omega.-hydroxy-, phosphate is limited, by understanding the behavior of analogous anionic and non-ionic surfactants, researchers can make informed predictions about its potential effects on membrane structure and function. The experimental protocols outlined in this guide provide a robust framework for the empirical investigation of these interactions, which is crucial for applications ranging from fundamental biophysics to advanced drug formulation.

References

Cross-validation of analytical methods for "1-isobutyl 9-(sulphooxy)octadecanoate" quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of sulfated lipids like "1-isobutyl 9-(sulphooxy)octadecanoate," selecting the optimal analytical method is paramount for generating robust and reliable data. Due to the limited specific literature on "1-isobutyl 9-(sulphooxy)octadecanoate," this guide provides a comparative overview of established analytical techniques for the broader class of sulfated fatty acids and lipids. This document outlines the performance of various methods, supported by experimental data from analogous compounds, to aid in the selection of the most suitable analytical strategy.

The quantification of sulfated lipids presents unique analytical challenges, primarily due to their amphipathic nature and the potential for sulfate group lability. The choice of analytical technique is critical and is often a trade-off between sensitivity, specificity, and throughput. This guide focuses on the most prevalent and effective methods: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method hinges on various factors, including the nature of the sample matrix, the required sensitivity, and the desired level of structural information. Below is a comparative summary of the key performance characteristics of LC-MS, GC-MS, and CE for the analysis of sulfated lipids.

ParameterLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)Capillary Electrophoresis (CE)
Applicability to Sulfated Lipids High. Directly applicable to intact sulfated lipids.Moderate. Requires derivatization to increase volatility and thermal stability.High. Well-suited for charged and polar molecules like sulfated lipids.
Sensitivity High to very high (femtogram to picogram range).High (picogram range).High (femtogram to attomole range).
Specificity High, especially with tandem MS (MS/MS) for structural elucidation.High, provides characteristic fragmentation patterns.Moderate to high, dependent on the separation efficiency and detector.
Throughput Moderate to high.Moderate, limited by derivatization and chromatographic run times.High, with rapid analysis times.
Sample Preparation Relatively simple, often involves liquid-liquid or solid-phase extraction.More complex, requires hydrolysis and derivatization (e.g., methylation and/or silylation).Simple, requires sample dissolution in an appropriate buffer.
Matrix Effects Can be significant, requiring internal standards for accurate quantification.Less prone to ion suppression compared to ESI-MS.Can be affected by sample matrix components influencing electrophoretic mobility.
Instrumentation Cost High.Moderate to high.Moderate.
Key Advantages High sensitivity and specificity for intact molecules.High resolution and established libraries for fatty acid analysis.High efficiency, low sample and reagent consumption.
Key Disadvantages Potential for ion suppression.Indirect analysis of the native molecule; risk of derivative degradation.Lower loading capacity; sensitivity can be detector-dependent.

Experimental Protocols

Detailed and validated protocols are the cornerstone of reproducible analytical science. Below are generalized methodologies for the key analytical techniques discussed.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Sulfated Lipid Analysis

This protocol outlines a general procedure for the extraction and analysis of sulfated lipids from a biological matrix (e.g., plasma, tissue homogenate).

  • Sample Preparation (Lipid Extraction):

    • To 100 µL of sample, add 1 mL of a cold extraction solvent mixture of chloroform:methanol (2:1, v/v).

    • Vortex vigorously for 1 minute.

    • Add an internal standard (e.g., a deuterated analog of the analyte) to each sample for accurate quantification.

    • Centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.

    • Collect the lower organic phase containing the lipids.

    • Dry the extract under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

      • Gradient: A linear gradient from 30% to 100% B over 15 minutes, followed by a 5-minute hold at 100% B.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

    • Mass Spectrometry Detection:

      • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for sulfated compounds.

      • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification.

      • Ion Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and gas flow rates for the specific analyte.

      • SRM Transitions: Determine the precursor ion (e.g., [M-H]⁻) and a characteristic product ion for the analyte and internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fatty Acid Analysis (after hydrolysis of sulfated lipid)

This protocol describes the analysis of the fatty acid component of a sulfated lipid after chemical cleavage of the sulfate and ester groups.

  • Sample Preparation (Hydrolysis and Derivatization):

    • To the lipid extract, add 1 mL of 0.5 M methanolic HCl.

    • Heat at 80°C for 1 hour to hydrolyze the ester linkage and form fatty acid methyl esters (FAMEs).

    • Cool to room temperature and add 1 mL of water and 1 mL of hexane.

    • Vortex and centrifuge to separate the layers.

    • Collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

    • Transfer the extract to a new vial for GC-MS analysis.

  • GC-MS Analysis:

    • Gas Chromatograph:

      • Column: A polar capillary column (e.g., BPX70, 30 m x 0.25 mm x 0.25 µm).

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 50 to 550.

      • Ion Source Temperature: 230°C.

      • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Visualizing Analytical Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate a typical workflow for sulfated lipid analysis and a logical diagram for method selection.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_gc_ms GC-MS Analysis Sample Biological Sample (e.g., Plasma, Tissue) InternalStandard Addition of Internal Standard Sample->InternalStandard Extraction Lipid Extraction (e.g., Folch Method) Drying Solvent Evaporation Extraction->Drying InternalStandard->Extraction Reconstitution Reconstitution in Mobile Phase Drying->Reconstitution Derivatization Hydrolysis & Derivatization (for GC-MS) Drying->Derivatization LC Liquid Chromatography (Reversed-Phase) Reconstitution->LC GC Gas Chromatography (Polar Column) Derivatization->GC MS Mass Spectrometry (ESI - Negative Mode) LC->MS DataAnalysis_LCMS Data Processing & Quantification MS->DataAnalysis_LCMS MS_GC Mass Spectrometry (Electron Ionization) GC->MS_GC DataAnalysis_GCMS Data Processing & Quantification MS_GC->DataAnalysis_GCMS

Caption: A generalized workflow for the analysis of sulfated lipids.

method_selection start Start: Quantification of Sulfated Lipid q1 Intact Molecule Analysis Required? start->q1 q3 Derivatization Acceptable? q1->q3 No lcms LC-MS q1->lcms Yes q2 High Throughput Needed? q2->lcms No ce Capillary Electrophoresis q2->ce Yes q3->q2 No gcms GC-MS q3->gcms Yes

Caption: A decision tree for selecting an analytical method for sulfated lipids.

Safety Operating Guide

Proper Disposal of EINECS 306-759-7 (Poly-alpha-olefin)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of the synthetic hydrocarbon poly-alpha-olefin (PAO), identified by EINECS number 306-759-7. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Chemical Identification and Hazard Summary

  • Chemical Name: Dec-1-ene, homopolymer, hydrogenated

  • EINECS Number: 306-759-7

  • CAS Number: 68037-01-4

  • General Description: A synthetic, non-hazardous hydrocarbon oil. It is not classified as a hazardous substance according to Regulation (EC) No 1272/2008.

  • Primary Hazards: While not classified as hazardous, it may be combustible and can cause mild skin or eye irritation upon prolonged contact. Inhalation of mists or vapors at high temperatures may irritate the respiratory tract.

Regulatory and Safety Data

The following table summarizes key quantitative data relevant to the safe handling and disposal of PAO.

ParameterValueNotes
Flash Point >120 °C (248 °F)This substance is combustible but not highly flammable.
Auto-ignition Temperature >300 °C (572 °F)Spontaneous ignition will only occur at very high temperatures.
Hazard Classification Not classified as hazardousAccording to Regulation (EC) No 1272/2008.
Personal Protective Equipment (PPE) Safety glasses, gloves, lab coatStandard laboratory PPE is sufficient for handling.

Step-by-Step Disposal Protocol

This protocol outlines the approved procedure for the disposal of EINECS 306-759-7.

Step 1: Collection and Storage

  • Collect waste PAO in a dedicated, clearly labeled, and sealed container.

  • The container should be made of a material compatible with hydrocarbon oils (e.g., high-density polyethylene, steel).

  • Label the container "Waste Poly-alpha-olefin Oil" and include the date of initial waste accumulation.

  • Store the waste container in a designated, well-ventilated waste accumulation area, away from heat, sparks, and open flames.

Step 2: Waste Characterization

  • Although generally non-hazardous, confirm that the waste PAO has not been contaminated with any hazardous substances during its use.

  • If contamination with hazardous materials is suspected, the waste must be treated as hazardous and disposed of accordingly, following your institution's hazardous waste disposal guidelines.

Step 3: Disposal Pathway

  • Preferred Method: Dispose of the waste PAO through a licensed industrial waste disposal facility or a reputable recycling service that handles waste oils.

  • Incineration: Controlled incineration at a licensed facility is an acceptable method of disposal.

  • Landfill: Disposal in a landfill is not recommended and may be prohibited by local regulations.

  • Sewer/Waterway Discharge: DO NOT dispose of this material down the drain or into any waterways. This can cause environmental damage and is likely a violation of local regulations.

Step 4: Documentation

  • Maintain a record of the amount of waste generated and the date of disposal.

  • Keep copies of all waste transfer notes and certificates of disposal provided by the waste management company.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Collection cluster_1 Waste Characterization cluster_2 Disposal Pathway cluster_3 Prohibited Disposal A Waste PAO Generated B Collect in Labeled, Sealed Container A->B C Contaminated with Hazardous Material? B->C D Treat as Hazardous Waste C->D Yes E Dispose as Non-Hazardous Waste Oil C->E No F Licensed Waste Management Facility (Recycling/Incineration) E->F G DO NOT Dispose in Drain or Landfill E->G

Caption: Disposal workflow for this compound.

Essential Safety and Handling Protocols for Triphenyltin Acetate (Einecs 306-759-7)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for Triphenyltin acetate (Einecs 306-759-7), a fungicide and antifeeding compound. Adherence to these procedural guidelines is critical to minimize exposure risks and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling Triphenyltin acetate. The following table summarizes the recommended PPE based on safety data sheets.

PPE CategorySpecification
Respiratory Protection A dust mask is recommended.[1] In case of inadequate ventilation, wear respiratory protection.[2]
Hand Protection Chemical protective gloves are required.[1] Nitrile or PVC gloves are suitable options.[3][4]
Eye Protection Protective eyeglasses or chemical safety goggles should be worn.[1]
Skin and Body Protection Long-sleeved work clothes are necessary.[1] For more hazardous operations, a full-body, chemical-resistant suit may be required.[4]

Experimental Workflow: Handling and Disposal of Triphenyltin Acetate

The following diagram outlines the standard operating procedure for the safe handling and disposal of Triphenyltin acetate in a laboratory setting.

cluster_handling Handling Procedure cluster_disposal Disposal Plan start Start: Obtain Special Instructions ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Mask) start->ppe Step 1 ventilation Use in Well-Ventilated Area (Local Exhaust Ventilation) ppe->ventilation Step 2 handling Handle with Care (Avoid Dust Generation, Contact, and Inhalation) ventilation->handling Step 3 no_consumption No Eating, Drinking, or Smoking handling->no_consumption Step 4 wash Wash Hands and Face Thoroughly After Handling no_consumption->wash Step 5 end_handling Seal Container After Use wash->end_handling Step 6 waste_collection Collect Waste in Labeled, Airtight Container end_handling->waste_collection Transition to Disposal spill In Case of Spill: Sweep and Collect in Airtight Container spill->waste_collection decontamination Decontaminate Used PPE and Equipment waste_collection->decontamination Step 7 disposal Dispose of Waste via Approved Disposal Plant (Landfill Recommended) decontamination->disposal Step 8 end_disposal End of Process disposal->end_disposal Step 9

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.